Pamapimod
Description
This compound is under investigation in clinical trial NCT05659459 (The KIN-FAST Trial (KIN001 for Accelerated Symptoms Termination) in Non Hospitalized Patients Infected With Sars-cov-2).
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLVUFNAHSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963312 | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-01-2 | |
| Record name | Pamapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pamapimod's Mechanism of Action in Chondrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms. In the context of chondrocyte biology and osteoarthritis (OA) pathology, this compound demonstrates significant chondroprotective effects. It functions by intervening in the pro-inflammatory and catabolic signaling cascades that lead to chondrocyte hypertrophy and extracellular matrix degradation. This technical guide provides an in-depth exploration of this compound's mechanism of action in chondrocytes, detailing the signaling pathways involved, summarizing the quantitative effects on key biomarkers, and providing representative experimental protocols for studying its activity.
Introduction: The Role of p38 MAPK in Chondrocyte Pathophysiology
Articular chondrocytes are the sole cell type in cartilage, responsible for maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In osteoarthritis, this homeostasis is disrupted by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as mechanical stress.[1] These stimuli activate intracellular signaling cascades, among which the p38 MAPK pathway plays a pivotal role.[1][2]
Activation of p38 MAPK in chondrocytes leads to a phenotypic switch towards a hypertrophic state, characterized by:
-
Increased expression of catabolic enzymes: Matrix metalloproteinase-13 (MMP-13), a key collagenase that degrades type II collagen, is upregulated.[3]
-
Expression of hypertrophic markers: Upregulation of Type X collagen and the transcription factor Runt-related transcription factor 2 (Runx2).[3]
-
Suppression of chondrogenic markers: Decreased expression of SOX9, a master transcription factor for chondrogenesis, and type II collagen, the primary structural protein of articular cartilage.[3]
This cascade of events ultimately results in the breakdown of the cartilage matrix, a hallmark of osteoarthritis. Therefore, inhibition of the p38 MAPK pathway presents a promising therapeutic strategy for mitigating cartilage degradation and preserving joint function.
This compound's Core Mechanism of Action in Chondrocytes
This compound exerts its chondroprotective effects by directly inhibiting the kinase activity of p38 MAPK.[2][3] By blocking this key signaling node, this compound effectively interrupts the downstream pathological events that lead to chondrocyte hypertrophy and matrix degradation. The primary mechanism involves the inhibition of the p38/MEF2C signaling axis.[3]
The key molecular effects of this compound in chondrocytes are:
-
Inhibition of p38 Phosphorylation: this compound significantly reduces the levels of phosphorylated (active) p38 MAPK.[3]
-
Downregulation of Hypertrophic Transcription Factors: It suppresses the expression of myocyte enhancer factor 2C (MEF2C) and Runx2, both of which are critical for the expression of hypertrophic and catabolic genes.[3]
-
Suppression of Catabolic and Hypertrophic Markers: Consequently, this compound leads to a significant reduction in the expression of MMP-13 and type X collagen.[3]
-
Upregulation of Chondrogenic Markers: By relieving the p38-mediated suppression of chondrogenesis, this compound enhances the expression of SOX9 and its target gene, type II collagen.[3]
Through this mechanism, this compound helps to maintain the chondrocyte's healthy phenotype and protect the cartilage from degradation.[3]
Signaling Pathways Modulated by this compound
The central signaling pathway affected by this compound in chondrocytes is the p38 MAPK cascade. A diagram of this pathway is presented below.
Quantitative Data on this compound's Effects
The following tables summarize the known quantitative and qualitative effects of this compound on key molecular targets and cellular processes in chondrocytes.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 | Cell Type/System | Reference |
| p38α MAPK | 14 nM | Enzymatic Assay | [4] |
| p38β MAPK | 480 nM | Enzymatic Assay | [4] |
| p38 MAPK | 60 nM | Cellular Assay (HSP27 phosphorylation) | [4] |
Table 2: Effect of this compound on Gene and Protein Expression in Hypertrophic Chondrocytes
| Marker | Type | Effect of this compound | Method of Detection | Reference |
| Phospho-p38 MAPK | Protein | Significantly Inhibited | Western Blot | [3] |
| MEF2C | Protein | Significantly Inhibited | Western Blot | [3] |
| Runx2 | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |
| MMP-13 | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |
| Collagen Type X | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |
| SOX9 | Gene & Protein | Up-regulated | RT-PCR, Western Blot | [3] |
| Collagen Type II | Gene & Protein | Up-regulated | RT-PCR, Immunofluorescence | [3] |
Note: Specific percentage changes in expression levels for chondrocytes are not available in the cited public literature. The effects are described as significant up- or down-regulation.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to elucidate the mechanism of action of this compound in chondrocytes.
Isolation and Culture of Primary Human Chondrocytes
This protocol describes the isolation of chondrocytes from human articular cartilage obtained from patients undergoing total knee arthroplasty.
-
Cartilage Harvest: Aseptically collect articular cartilage shavings from the femoral condyles and tibial plateaus.
-
Washing: Wash the cartilage pieces three times with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) containing 1% antibiotic-antimycotic solution.
-
Mincing: Finely mince the cartilage into 1-2 mm³ pieces using a sterile scalpel.
-
Enzymatic Digestion:
-
Pre-digest the minced tissue with 0.25% Trypsin-EDTA for 30 minutes at 37°C.
-
Wash with DPBS and then digest with 0.2% Collagenase Type II in DMEM/F12 medium overnight (16-18 hours) at 37°C on a rocker.
-
-
Cell Collection:
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue matrix.
-
Centrifuge the filtrate at 200 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with DPBS.
-
-
Cell Culture:
-
Resuspend the chondrocytes in complete culture medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution).
-
Plate the cells in T75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Use chondrocytes at passage 1 or 2 for experiments to minimize dedifferentiation.
-
Induction of Chondrocyte Hypertrophy and this compound Treatment
-
Seeding: Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the culture medium with serum-free DMEM/F12 for 12-24 hours.
-
Hypertrophy Induction: Replace the medium with a hypertrophic induction medium, such as DMEM/F12 supplemented with Insulin-Transferrin-Selenium (ITS).[3] Alternatively, stimulate with a p38 activator like Asiatic Acid (AA) or a pro-inflammatory cytokine like IL-1β (10 ng/mL).[3]
-
This compound Treatment: Concurrently with the hypertrophy induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
Western Blot for Phospho-p38 MAPK
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the bands and normalize the phospho-p38 signal to the total p38 signal.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the chondrocytes using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for MMP-13, COL10A1, RUNX2, SOX9, COL2A1, and a housekeeping gene (e.g., GAPDH).
-
Thermocycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Immunofluorescence for Type II Collagen
-
Cell Seeding: Seed chondrocytes on glass coverslips in a 24-well plate and treat as described in section 5.2.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against type II collagen overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound demonstrates a clear and targeted mechanism of action in chondrocytes by inhibiting the p38 MAPK signaling pathway. This inhibition leads to a reduction in chondrocyte hypertrophy and the expression of matrix-degrading enzymes, while promoting the expression of key chondrogenic markers. These actions collectively contribute to the preservation of cartilage integrity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating this compound and other p38 MAPK inhibitors as potential disease-modifying osteoarthritis drugs. Further research focusing on the long-term efficacy and safety of this compound in clinical settings is warranted to fully establish its therapeutic potential.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pamapimod: A Technical Guide to its p38α/β Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity profile of Pamapimod, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The following sections provide a comprehensive overview of its binding affinity, enzymatic inhibition, and cellular activity, with a focus on its differential effects on the p38α and p38β isoforms. Detailed experimental methodologies are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Quantitative Selectivity Data
This compound demonstrates a notable selectivity for the p38α isoform over the p38β isoform, with no significant activity against the p38γ and p38δ isoforms. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the key data summarized in the tables below.
| Target | IC50 (µM) | Ki (nM) | Assay Type | Reference |
| p38α | 0.014 ± 0.002 | 1.3 | Enzymatic | |
| p38β | 0.48 ± 0.04 | 120 | Enzymatic | |
| p38γ | No Activity | - | Enzymatic | |
| p38δ | No Activity | - | Enzymatic |
Table 1: In Vitro Enzymatic Inhibition of p38 Isoforms by this compound.
| Cellular Readout | IC50 (µM) | Cell Type | Upstream Stimulus | Reference |
| p38 (HSP27 Phosphorylation) | 0.06 | Not Specified | Not Specified | |
| TNF-α Secretion | 0.025 (EC50) | THP-1 | Lipopolysaccharide (LPS) | |
| TNF-α Production | - | Human Monocytes | Lipopolysaccharide (LPS) | |
| IL-1β Production | - | Human Whole Blood | Not Specified |
Table 2: Cellular Activity of this compound.
A broader kinase selectivity profile revealed that when tested against a panel of 350 kinases, this compound only bound to four other kinases in addition to p38. Notably, while it showed binding affinity for JNK kinases (JNK1, JNK2, and JNK3 with Ki values of 190 nM, 16 nM, and 19 nM, respectively), no significant inhibition of JNK was detected in cellular assays, as measured by c-Jun phosphorylation.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
p38 Kinase Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified p38 isoforms.
Objective: To determine the IC50 values of this compound against p38α, p38β, p38γ, and p38δ.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (serial dilutions)
-
Assay buffer (containing appropriate salts, DTT, and magnesium chloride)
-
P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)32 -
96-well plates
-
Incubator
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant p38 kinase, the substrate peptide, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of cold ATP and
P-ATP (or unlabeled ATP for fluorescence-based assays).32 -
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated
P-ATP, and measure the incorporated radioactivity using a scintillation counter.32 -
For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal, which is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular p38 Inhibition Assay (HSP27 Phosphorylation)
This assay measures the ability of this compound to inhibit the p38 signaling pathway within a cellular context by quantifying the phosphorylation of a downstream substrate, Heat Shock Protein 27 (HSP27).
Objective: To determine the cellular potency (IC50) of this compound in inhibiting p38 activity.
Materials:
-
A suitable human cell line (e.g., U937, HeLa)
-
Cell culture medium and supplements
-
A stimulus to activate the p38 pathway (e.g., anisomycin, sorbitol, or LPS)
-
This compound (serial dilutions)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody specific for phosphorylated HSP27 (p-HSP27)
-
Primary antibody for total HSP27 (as a loading control)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulate the cells with the chosen p38 pathway activator for a defined time (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of p-HSP27 and total HSP27 in the lysates using either Western blot or ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the specific antibodies.
-
For ELISA, use a sandwich ELISA kit with capture and detection antibodies for p-HSP27.
-
Quantify the signal for p-HSP27 and normalize it to the total HSP27 signal.
-
Calculate the percentage of inhibition of HSP27 phosphorylation for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
Visualizations
p38 MAPK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical p38 MAPK signaling cascade and highlights the point of inhibition by this compound.
Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining Kinase Selectivity
The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Pamapimod's Downstream Signaling Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamapimod (R-1503, Ro4402257) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with primary activity against the α and β isoforms. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and stress. By inhibiting p38 MAPK, this compound effectively modulates the production of pro-inflammatory cytokines and influences other downstream signaling events, making it a subject of investigation for various inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[1] Its inhibitory activity is most potent against the p38α and p38β isoforms.[2] The inhibition of these kinases interrupts the signaling cascade that leads to the expression of various inflammatory mediators.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and its effects on the expression of downstream inflammatory markers.
Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms
| Target Isoform | IC50 (µM) | Source |
| p38α | 0.014 ± 0.002 | [2] |
| p38β | 0.48 ± 0.04 | [2] |
| p38γ | No activity detected | [2] |
| p38δ | No activity detected | [2] |
Table 2: Cellular Potency of this compound
| Cellular Target/Readout | IC50 (µM) | Cell Type/System | Source |
| p38 (assessed by HSP27 phosphorylation) | 0.06 | Not specified | [2][3] |
Table 3: Inhibitory Effect of this compound on Gene Expression in IL-1β-stimulated Human Chondrocytes
| Gene Target | IC50 (µM) | Source |
| COX-2 | ~1.0 | [4] |
| mPGES1 | 1.0 | [4] |
| MMP13 | ~1.0 | [4] |
| TNFRSF11B | 0.7 | [4] |
Downstream Signaling Pathways and Targets
The inhibition of p38 MAPK by this compound affects a multitude of downstream signaling molecules. The primary consequence is the reduced production of pro-inflammatory cytokines.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been demonstrated to inhibit the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] This is a direct result of inhibiting the p38 MAPK pathway, which is crucial for the transcriptional and translational regulation of these cytokines.
Modulation of Other Downstream Effectors
Beyond cytokines, this compound's inhibition of p38 MAPK influences other critical downstream targets:
-
Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27, a substrate of the p38 downstream kinase MAPKAPK-2, is inhibited by this compound.[2][3]
-
Activating Transcription Factor 2 (ATF-2): p38 MAPK directly phosphorylates and activates ATF-2, a transcription factor involved in stress and inflammatory responses.
-
c-Jun: While this compound shows high selectivity for p38 over c-Jun N-terminal kinase (JNK), the p38 pathway can influence c-Jun activity.[2][3]
-
Myocyte Enhancer Factor 2C (MEF2C): In osteoarthritis chondrocytes, this compound has been shown to inhibit the p38/MEF2C pathway.
-
Matrix Metalloproteinase 13 (MMP-13) and Runt-related transcription factor 2 (Runx-2): The expression of these hypertrophy-associated genes in chondrocytes is downregulated by this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits p38α/β, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's downstream effects.
Logical Relationship Diagram
Caption: Logical flow of this compound's therapeutic effects.
Experimental Protocols
Immunoprecipitation (IP) Kinase Assay for p38 MAPK Activity
This protocol is for assessing the kinase activity of p38 MAPK by measuring the phosphorylation of a known substrate, ATF-2.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Protein A/G agarose beads
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant ATF-2 protein
-
ATP
-
SDS-PAGE sample buffer
-
Anti-phospho-ATF-2 (Thr71) antibody for Western blotting
Procedure:
-
Cell Lysis:
-
Treat cells with inflammatory stimuli and this compound as required.
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate cell lysates with anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for a further 1-2 hours.
-
Wash the beads several times with cell lysis buffer and then with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing recombinant ATF-2 and ATP.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF-2 (Thr71) antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Western Blot Analysis of Downstream Target Phosphorylation (e.g., p-HSP27)
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSP27, anti-total-HSP27)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the IP kinase assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HSP27).
-
Quantification of Cytokine Production by ELISA
Materials:
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare the antibody-coated microplate according to the kit manufacturer's instructions. This typically involves washing the plate.
-
-
Sample and Standard Incubation:
-
Add standards and cell culture supernatants to the appropriate wells.
-
Incubate for the time specified in the kit protocol.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
-
Measurement:
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound is a selective inhibitor of p38α and p38β MAPK, which effectively suppresses inflammatory responses by blocking the production of pro-inflammatory cytokines and modulating the activity of other key downstream effectors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other p38 MAPK inhibitors. The visualization of the signaling pathways and experimental workflows further aids in understanding the complex molecular interactions involved. Continued research into the downstream targets of this compound will be crucial for elucidating its full therapeutic potential and identifying relevant biomarkers for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]
Pamapimod: A Technical Guide to its Mechanism and Inhibition of TNF-α Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Pamapimod, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), focusing on its core function in the attenuation of Tumor Necrosis Factor-alpha (TNF-α) production. This guide details the underlying signaling pathways, quantitative efficacy, and the experimental protocols used to characterize its activity.
Introduction: Targeting Inflammation at its Source
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2][3] Its overproduction drives chronic inflammation, tissue damage, and disease progression.[3] The biosynthesis of TNF-α is tightly regulated by intracellular signaling cascades, among which the p38 mitogen-activated protein kinase (MAPK) pathway is a critical node.[4][5][6]
The p38 MAPK pathway is activated by a variety of environmental stresses and inflammatory stimuli, leading to the transcriptional and post-transcriptional upregulation of TNF-α and other inflammatory mediators.[6][7] This makes p38 MAPK a compelling therapeutic target for controlling inflammation.[4][8] this compound (formerly known as R-1503 or Ro4402257) is a potent and selective, orally active small molecule inhibitor of p38α MAPK, developed to specifically intercept this inflammatory signaling cascade.[9][10] This guide elucidates the precise mechanisms by which this compound exerts its inhibitory effects on TNF-α production.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory stimuli such as lipopolysaccharide (LPS).[6] Activation of this pathway culminates in the enhanced production and release of TNF-α. This compound's primary mechanism of action is the direct, competitive inhibition of the p38α MAPK enzyme, preventing the phosphorylation of its downstream substrates and thereby disrupting the inflammatory signaling cascade.
The pathway can be summarized as follows:
-
Stimulus and Receptor Activation: Pro-inflammatory stimuli, such as LPS, bind to cell surface receptors like Toll-like Receptor 4 (TLR4) on immune cells (e.g., monocytes, macrophages).
-
Upstream Kinase Activation: This binding event triggers a cascade of intracellular signaling involving the recruitment of adaptor proteins and the activation of a series of upstream kinases, ultimately leading to the phosphorylation and activation of p38 MAPK.
-
p38 MAPK Activation: Activated p38 MAPK phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[7]
-
Regulation of TNF-α Production:
-
Transcriptional Regulation: p38 MAPK activation can influence transcription factors that bind to the TNF-α gene promoter, enhancing its transcription.[7]
-
Post-Transcriptional Regulation: A crucial role of the p38α-MK2 axis is the stabilization of TNF-α mRNA, preventing its rapid degradation and thereby increasing the amount of TNF-α protein that is synthesized.[7][11]
-
This compound intervenes at step 3, binding to the ATP-binding pocket of p38α MAPK and preventing it from phosphorylating and activating its downstream effectors. This action effectively halts both the transcriptional enhancement and the post-transcriptional stabilization of TNF-α mRNA, leading to a significant reduction in cytokine production.
Quantitative Data on this compound's Inhibitory Activity
This compound has been characterized in a range of preclinical assays, demonstrating potent and selective inhibition of the p38 MAPK pathway and subsequent TNF-α production. The following tables summarize the key quantitative data.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
| Assay Type | Target/System | Metric (IC₅₀) | Value (µM) | Reference |
| Enzymatic Assay | p38α MAPK | IC₅₀ | 0.014 ± 0.002 | [9] |
| Enzymatic Assay | p38β MAPK | IC₅₀ | 0.48 ± 0.04 | [9] |
| Enzymatic Assay | p38γ MAPK | IC₅₀ | No activity detected | [9] |
| Enzymatic Assay | p38δ MAPK | IC₅₀ | No activity detected | [9] |
| Cellular Assay | p38 activity (HSP27 phosphorylation) | IC₅₀ | 0.06 | [9] |
| Cellular Assay | JNK activity (c-Jun phosphorylation) | IC₅₀ | No inhibition detected | [9] |
IC₅₀ (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Cytokine Production by this compound
| System | Stimulus | Cytokine Measured | Effect | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | Potent Inhibition | [9][10] |
| Human Whole Blood | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibition | [9] |
| Synovial Explants from RA Patients | Spontaneous | TNF-α | Inhibition | [9] |
| Rodent Models | LPS and TNF-α | TNF-α and Interleukin-6 (IL-6) | Inhibition | [9] |
These data highlight this compound's high potency and selectivity for the p38α isoform, which is predominantly responsible for regulating inflammatory cytokine expression.[9] The cellular assays confirm that this enzymatic inhibition translates directly to a functional blockade of the p38 pathway and a powerful suppression of TNF-α production in relevant human and animal models.[9]
Experimental Protocols for Evaluation
The characterization of p38 MAPK inhibitors like this compound involves a series of well-defined in vitro experiments. These protocols are designed to quantify the drug's effect on target engagement (p38 phosphorylation) and its functional consequence (TNF-α secretion).
In Vitro LPS-Induced TNF-α Production Assay
This assay is the standard method for quantifying the inhibitory effect of a compound on cytokine production in immune cells.
-
Objective: To determine the IC₅₀ of this compound for the inhibition of LPS-induced TNF-α secretion from human monocytes or a relevant cell line.
-
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or human monocytic cell lines (e.g., THP-1).
-
Reagents: RPMI 1640 medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS) from E. coli, this compound, DMSO (vehicle control).
-
Equipment: 96-well cell culture plates, incubator, centrifuge, Human TNF-α ELISA kit.
-
-
Methodology:
-
Cell Culture: Culture and maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS. If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 10 µM to 0.1 nM). Add the diluted compound or a vehicle control (DMSO) to the wells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of this compound concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC₅₀ value.
-
Western Blot for p38 MAPK Phosphorylation
This protocol is used to confirm that the observed inhibition of TNF-α is due to the direct inhibition of the p38 MAPK pathway.
-
Objective: To assess the effect of this compound on the phosphorylation state of p38 MAPK or its direct substrate, HSP27, in response to LPS stimulation.
-
Materials:
-
Cell samples from a parallel experiment to Section 4.1.
-
Reagents: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, Laemmli sample buffer.
-
Antibodies: Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-HSP27, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: SDS-PAGE gels, electrophoresis and blotting apparatus, chemiluminescence detection system.
-
-
Methodology:
-
Cell Lysis: After the stimulation period (typically shorter, e.g., 30-60 minutes for peak phosphorylation), remove the medium and wash the cells with cold PBS. Add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control. A dose-dependent decrease in the phospho-p38/total-p38 ratio in this compound-treated samples confirms target engagement.
-
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK. Its mechanism of action is centered on the direct inhibition of this key kinase, which effectively disrupts the downstream signaling events required for the production of the critical pro-inflammatory cytokine TNF-α. Quantitative data from enzymatic and cellular assays consistently demonstrate its efficacy in blocking the p38 pathway and attenuating cytokine release.[9] The experimental protocols outlined provide a robust framework for evaluating this compound and other p38 MAPK inhibitors, confirming both target engagement and functional anti-inflammatory activity. This targeted approach represents a significant strategy in the development of therapies for a wide range of inflammatory diseases.
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking [frontiersin.org]
- 3. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. rupress.org [rupress.org]
A Technical Guide to Pamapimod: A Tool for Interrogating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its application as a tool for studying inflammatory signaling pathways. It covers the compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its use in research settings.
Introduction: Understanding this compound
This compound (also known as R-1503 or Ro4402257) is a small molecule inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Its primary value in a research context stems from its high potency and selectivity for p38α MAPK, a central kinase in the cellular response to inflammatory stimuli and stress.[2][3] By inhibiting p38 MAPK, this compound allows for the precise dissection of this pathway's role in the production of pro-inflammatory cytokines and other downstream inflammatory events, making it an invaluable tool for researchers in immunology and drug discovery.[2][4]
Mechanism of Action: Selective Inhibition of p38 MAPK
The p38 MAPK family comprises four isoforms: α, β, γ, and δ.[5] These kinases are critical components of signaling cascades that translate extracellular stress and inflammatory signals into a cellular response.[6][7] this compound functions by binding to the ATP-binding pocket of p38 MAPK, preventing its activation and the subsequent phosphorylation of downstream targets.[3]
This compound is a potent inhibitor of the p38α and p38β isoforms.[2][8] It displays over 30-fold selectivity for p38α compared to p38β and has no significant activity against the p38γ and p38δ isoforms.[8][9] This selectivity is crucial for specifically studying the roles of the α and β isoforms in inflammatory processes. When profiled against a panel of 350 other kinases, this compound was found to be highly selective, binding only to four other kinases in addition to p38, thus minimizing off-target effects.[2][10]
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a three-tiered kinase cascade activated by a wide range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).[5][6][11] The cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6 for the p38 pathway.[6][12] MKK3/6, in turn, phosphorylates and activates p38 MAPK.[6]
Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[6][10] This leads to the transcriptional and post-transcriptional regulation of genes encoding pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][4][10] this compound's inhibition of p38α blocks this entire downstream cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (nM) | K_i_ Value (nM) | Reference(s) |
|---|---|---|---|---|
| p38α MAPK | Enzymatic | 14 | 1.3 | [2][9][13] |
| p38β MAPK | Enzymatic | 480 | 120 | [2][13] |
| p38γ MAPK | Enzymatic | No Activity | N/A | [2][9][13] |
| p38δ MAPK | Enzymatic | No Activity | N/A | [2][9][13] |
| JNK1 | Binding | N/A | 190 | [13] |
| JNK2 | Binding | N/A | 16 | [13] |
| JNK3 | Binding | N/A | 19 |[13] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Model System | Readout | EC50 / Effective Dose | Reference(s) |
|---|---|---|---|
| THP-1 Human Monocytic Cells (LPS-stimulated) | TNF-α Inhibition | 25 nM | [13] |
| Human Whole Blood (LPS-stimulated) | TNF-α Inhibition | 400 nM | [13] |
| Human Whole Blood (LPS-stimulated) | IL-1β Inhibition | 100 nM | [13] |
| Synovial Explants from RA Patients | Spontaneous TNF-α Inhibition | Effective Inhibition | [2][9] |
| Murine Collagen-Induced Arthritis | Reduction of Inflammation & Bone Loss | ≥ 50 mg/kg (oral) | [2][8] |
| Rat Model of Hyperalgesia | Increased Pain Tolerance | Dose-dependent |[2][9] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate inflammatory pathways.
This protocol details how to measure the inhibitory effect of this compound on LPS-induced cytokine production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α and IL-1β ELISA kits
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Cell Seeding: Seed 2.5x10⁵ cells per well in a 96-well plate in 100 µL of culture medium.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 10 µM). Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 300 ng/mL LPS solution in culture medium. Add 50 µL to each well (final concentration: 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the EC50 value.
Caption: Workflow for a cell-based cytokine inhibition assay using this compound.
This protocol is for assessing this compound's ability to inhibit the phosphorylation of a key p38 downstream substrate, Heat Shock Protein 27 (HSP27).[2]
Materials:
-
Cells responsive to a p38 activator (e.g., HeLa cells, macrophages)
-
Appropriate cell culture medium and reagents
-
p38 activator (e.g., Anisomycin, UV radiation, LPS)
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add the p38 activator for a predetermined optimal time (e.g., Anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total HSP27 and a loading control like β-actin.
Caption: Workflow for Western blot analysis of p38 pathway inhibition.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK. Its specificity makes it an excellent research tool for elucidating the role of the p38 signaling pathway in various inflammatory and disease contexts. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively use this compound to investigate the molecular mechanisms of inflammation and explore potential therapeutic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Pamapimod: A p38 MAPK Inhibitor for Osteoarthritis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the pathogenesis of OA by mediating the production of pro-inflammatory cytokines and matrix-degrading enzymes. Pamapimod is a potent and selective inhibitor of p38 MAPK, and its preclinical data suggests it may be a promising therapeutic candidate for OA. This technical guide provides a comprehensive overview of the preclinical data on this compound for osteoarthritis research, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 / EC50 | Citation |
| p38α MAPK | Enzymatic Assay | 14 ± 2 nM | [1] |
| p38β MAPK | Enzymatic Assay | 480 ± 40 nM | [1] |
| p38 MAPK (cellular) | Phosphorylation of HSP27 in cells | 60 nM | [1] |
| TNFα production | LPS-stimulated human monocytes | Not explicitly stated, but inhibition was observed | [2] |
| IL-1β production | Human whole blood | Not explicitly stated, but inhibition was observed | [2] |
| Spontaneous TNFα production | Synovial explants from RA patients | Not explicitly stated, but inhibition was observed | [2] |
Table 2: In Vitro Effects of this compound on Chondrocyte Hypertrophy
| Treatment Group | p-p38 Expression | MEF2C Expression | Collagen X Expression | MMP-13 Expression | Runx-2 Expression | Collagen II Expression | SOX-9 Expression | Citation |
| Hypertrophic Inducer (ITS) | Increased | Increased | Increased | Increased | Increased | Decreased | Decreased | [3] |
| ITS + this compound | Significantly Inhibited | Significantly Inhibited | Down-regulated | Down-regulated | Down-regulated | Up-regulated | Up-regulated | [3] |
| p38 Activator (AA) | Increased | Increased | Increased | Increased | Increased | Decreased | Decreased | [3] |
| AA + this compound | Significantly Inhibited | Significantly Inhibited | Down-regulated | Down-regulated | Down-regulated | Up-regulated | Up-regulated | [3] |
| Note: Specific quantitative values were not available in the abstract. The table reflects the reported qualitative changes. |
Table 3: In Vitro Effects of this compound on Osteoclastogenesis
| Treatment Group | Osteoclast Formation | p38 Phosphorylation | c-Fos Expression | NFATc1 Expression | ADAM12 Expression | Bone Resorption | Citation |
| RANKL | Induced | Induced | Induced | Induced | Induced | Induced | [4] |
| RANKL + this compound | Suppressed | Inhibited | Suppressed | Suppressed | Reduced | Not explicitly stated, but implied reduction | [4] |
| Note: Specific quantitative values were not available in the abstract. The table reflects the reported qualitative changes. |
Table 4: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Dose | Effect on Clinical Signs of Inflammation | Effect on Bone Loss | Citation |
| This compound | ≥ 50 mg/kg | Reduced | Reduced | [2] |
| Note: The abstract does not provide specific quantitative data on the reduction of inflammation or bone loss. |
Experimental Protocols
In Vitro Chondrocyte Hypertrophy Assay
1. Chondrocyte Isolation and Culture:
-
Articular cartilage is harvested from OA patients undergoing total knee arthroplasty.
-
The cartilage is minced and digested with a solution of 0.25% trypsin-EDTA followed by 0.2% collagenase type II for approximately 5 hours at 37°C.
-
Isolated chondrocytes are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are passaged upon reaching 80-90% confluency, and passages 1-2 are used for experiments to maintain chondrocyte phenotype.
2. Induction of Chondrocyte Hypertrophy:
-
Chondrocytes are seeded in culture plates.
-
To induce a hypertrophic phenotype, the culture medium is replaced with a medium containing Insulin-Transferrin-Selenium (ITS).
-
Alternatively, to specifically activate the p38 pathway, cells are treated with Asiatic Acid (AA).
3. This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations.
-
Control groups receive the vehicle alone.
4. Analysis of Hypertrophic and Chondrogenic Markers:
-
After the treatment period, cells are harvested for analysis.
-
Western Blot: Protein lysates are analyzed for the expression levels of p-p38, MEF2C, Collagen Type X, MMP-13, Runx-2, Collagen Type II, and SOX-9.
-
Real-Time PCR: RNA is extracted and reverse-transcribed to cDNA. The mRNA expression levels of the same target genes are quantified.
-
Immunofluorescence: Cells are fixed and stained with specific antibodies to visualize the localization and expression of key proteins.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
1. Animals:
-
Genetically susceptible mouse strains, such as DBA/1, are used.
2. Induction of Arthritis:
-
Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA).
-
Mice receive a primary immunization via intradermal injection at the base of the tail.
-
A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
3. This compound Administration:
-
This compound is formulated for oral administration.
-
Treatment is initiated after the onset of clinical signs of arthritis (therapeutic protocol) or before the onset (prophylactic protocol).
-
This compound is administered daily at specified doses (e.g., 50 mg/kg).
-
A control group receives the vehicle.
4. Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on swelling and erythema.
-
Histological Analysis: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Radiographic Analysis: X-rays of the paws are taken to assess bone erosion and joint damage.
Mandatory Visualization
Caption: this compound inhibits the p38 MAPK signaling pathway in osteoarthritis.
Caption: Workflow for in vitro evaluation of this compound on chondrocyte hypertrophy.
Caption: Workflow for in vivo testing of this compound in a CIA mouse model.
References
- 1. MEF2C transcription factor controls chondrocyte hypertrophy and bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel p38 Inhibitor, this compound, Inhibits Osteoclastogenesis and Counteracts Estrogen-Dependent Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pamapimod: A Technical Guide to its Inhibition of p38 MAPK Cellular Functions
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the cellular functions governed by the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the inhibitory mechanisms of Pamapimod. This document details the molecular interactions, downstream consequences, and relevant experimental frameworks for studying this selective p38α/β inhibitor.
Introduction: The p38 MAPK Pathway in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical intracellular signaling cascade that responds to environmental stress and inflammatory stimuli[1][2]. As one of the three major MAPK pathways, it plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[2][3][4]. Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis (RA)[5][6].
The pathway is typically activated by a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally p38 MAPK itself[1][4]. Upon activation via dual phosphorylation, p38 phosphorylates a host of downstream targets, including other kinases and transcription factors, leading to cellular responses like inflammation, apoptosis, and cell cycle regulation[2][4].
This compound (formerly RO-4402257) is a potent and selective, orally active small molecule inhibitor that targets the p38 MAPK pathway, developed for its potential as an anti-inflammatory therapeutic[7][8][9]. It has been investigated in clinical trials for autoimmune diseases, most notably rheumatoid arthritis[10][11][12]. This guide provides a technical overview of the cellular functions inhibited by this compound through its interaction with p38 MAPK.
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor, targeting the p38α and p38β isoforms.[7][8][9]. It shows high selectivity for these isoforms with no significant activity against the p38γ and p38δ isoforms[7][8][9][13]. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade responsible for inflammatory responses[5].
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference(s) |
| p38α | Cell-free enzymatic | IC50 | 14 nM (0.014 µM) | [7][8][9][13] |
| Cell-free binding | Ki | 1.3 nM | [13] | |
| p38β | Cell-free enzymatic | IC50 | 480 nM (0.48 µM) | [7][8][9][13] |
| Cell-free binding | Ki | 120 nM | [13] | |
| JNK1 | Cell-free binding | Ki | 190 nM | [13] |
| JNK2 | Cell-free binding | Ki | 16 nM | [13] |
| JNK3 | Cell-free binding | Ki | 19 nM | [13] |
Despite binding to JNK isoforms in cell-free assays, this compound did not demonstrate significant inhibition of JNK activity in cellular contexts, as measured by c-Jun phosphorylation[7][14].
Inhibition of Core Cellular Functions
This compound's blockade of p38 MAPK activity disrupts several key cellular processes integral to the inflammatory response.
Inhibition of Pro-Inflammatory Cytokine Production
A primary function of the p38 pathway is to control the synthesis of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels[3]. This compound has been shown to be a potent inhibitor of the production of key cytokines from various cell types.
-
TNF-α, IL-1β, and IL-6: this compound effectively inhibits the lipopolysaccharide (LPS)-stimulated production of TNF-α in human monocytes and IL-1β in human whole blood[7][9][14]. It also suppresses the spontaneous production of TNF-α from synovial explants derived from patients with rheumatoid arthritis[7][9][14]. In rodent models, this compound inhibited LPS- and TNF-α-stimulated production of TNF-α and IL-6[7][9][14].
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | Model System | Parameter | Value | Reference(s) |
| p38 Pathway Inhibition | Cellular Assay (HSP27 Phosphorylation) | IC50 | 60 nM (0.06 µM) | [7][14] |
| TNF-α Secretion | LPS-stimulated THP-1 cells | EC50 | 25 nM | [13] |
| TNF-α Production | LPS-stimulated Human Whole Blood | EC50 | 0.40 µM | [13] |
| IL-1β Production | LPS-stimulated Human Whole Blood | EC50 | 0.10 µM | [13] |
| PGE2 Release | IL-1β-stimulated Human Chondrocytes | IC50 | ~1 µM | [6] |
| Gene Expression (COX-2) | IL-1β-stimulated Human Chondrocytes | IC50 | ~1 µM | [6] |
Regulation of Downstream Kinases and Substrates
p38 MAPK phosphorylates and activates downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2)[15]. A key substrate of the p38/MK2 pathway is the small heat shock protein 27 (HSP27)[14][15]. This compound's inhibition of p38 directly prevents the phosphorylation of HSP27, a widely used biomarker for assessing the cellular potency of p38 inhibitors[7][14].
Effects on Osteoclastogenesis and Bone Metabolism
The p38 MAPK pathway is involved in osteoclast differentiation and bone resorption through its regulation of RANKL expression[16]. Studies have shown that this compound can suppress RANKL-induced osteoclast formation by inhibiting p38 phosphorylation and the subsequent expression of key transcription factors c-Fos and NFATc1[14]. This mechanism suggests a potential role in preventing bone loss associated with inflammatory conditions like rheumatoid arthritis and osteoporosis[7][14].
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental designs is crucial for understanding the action and evaluation of this compound.
Diagram 1: The p38 MAPK Signaling Pathway
Caption: Canonical p38 MAPK signaling cascade from stimuli to cellular response.
Diagram 2: this compound's Point of Inhibition
Caption: this compound directly inhibits p38α/β, blocking downstream signaling.
Summary of Clinical and Preclinical Data
This compound has undergone extensive testing, from in vitro assays to in vivo animal models and human clinical trials. While preclinical data were promising, clinical efficacy in rheumatoid arthritis proved challenging.
Table 3: Summary of In Vivo and Clinical Efficacy Data
| Study Type | Model / Population | Dosing | Key Finding(s) | Reference(s) |
| Preclinical | Murine Collagen-Induced Arthritis | ≥50 mg/kg | Reduced clinical signs of inflammation and bone loss. | [7][9][14] |
| Preclinical | Rat Model of Hyperalgesia | Dose-dependent | Increased tolerance to pressure, suggesting a role in inflammatory pain. | [7][14] |
| Phase II Clinical | Active RA (Monotherapy) | 50, 150, 300 mg daily | ACR20 response (23%, 18%, 31%) was inferior to methotrexate (45%) at 12 weeks. | [10][17] |
| Phase II Clinical | Active RA (on stable methotrexate) | Up to 300 mg daily | ACR20 response (31-43%) was not significantly different from placebo (34%) at 12 weeks. | [18] |
| Phase II Clinical | Hospitalized COVID-19 (with Pioglitazone) | N/A | Combination was safe but had no significant effect on clinical outcome. | [19] |
Key Experimental Protocols
The characterization of this compound relies on a set of standardized biochemical and cellular assays.
p38 MAPK Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on purified p38 kinase activity (IC50).
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human p38α or p38β enzyme, a specific substrate (e.g., myelin basic protein or a peptide substrate like ATF2), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction wells.
-
Initiation and Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: The amount of substrate phosphorylation is quantified. This is commonly done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular p38 Inhibition Assay (HSP27 Phosphorylation)
-
Objective: To measure the potency of this compound in a cellular context by quantifying the inhibition of a downstream p38 substrate.
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., human monocytic THP-1 cells) is cultured and seeded in microplates[9][13].
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The p38 pathway is activated by adding a stimulus such as LPS, anisomycin, or IL-1β.
-
Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are lysed to release intracellular proteins.
-
Detection: The level of phosphorylated HSP27 (p-HSP27) in the cell lysate is measured using a sandwich ELISA with a p-HSP27-specific capture antibody. Total HSP27 can also be measured for normalization.
-
Data Analysis: The IC50 is calculated based on the reduction in the p-HSP27 signal in this compound-treated cells compared to stimulated, vehicle-treated cells.
-
Diagram 3: Workflow for Cellular Cytokine Inhibition Assay
Caption: Standard experimental workflow to determine this compound's EC50 for cytokine release.
Conclusion
This compound is a well-characterized, selective inhibitor of p38α and p38β MAPK. Its mechanism of action involves the direct blockade of kinase activity, leading to the potent suppression of key cellular functions integral to inflammation, most notably the production of pro-inflammatory cytokines like TNF-α and IL-1β. Preclinical studies demonstrated significant anti-inflammatory and bone-protective effects. However, despite this strong preclinical rationale, this compound did not demonstrate significant efficacy over existing treatments in clinical trials for rheumatoid arthritis[10][17][18]. The data and protocols presented herein provide a comprehensive technical foundation for understanding and further investigating the cellular impact of inhibiting the p38 MAPK pathway with molecules like this compound.
References
- 1. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of this compound in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The KINETIC phase 2 randomized controlled trial of oral this compound-pioglitazone in non-critically ill COVID-19 inpatients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Administration of Pamapimod in a Murine Arthritis Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pamapimod, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in a murine model of collagen-induced arthritis (CIA). The protocols outlined below are based on established methodologies for inducing arthritis in mice and administering therapeutic compounds.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators in the pathogenesis of RA.[1] this compound is a potent and selective inhibitor of p38α and p38β MAPK isoforms and has been evaluated for its therapeutic potential in RA.[2] Preclinical studies in murine collagen-induced arthritis (CIA), a widely used animal model that mimics the pathology of human RA, have demonstrated that this compound can reduce the clinical signs of inflammation and bone loss.[2]
These notes provide detailed protocols for the in vivo administration of this compound in the CIA model, including the induction of arthritis, preparation and administration of this compound, and methods for assessing its efficacy.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of the cellular response to inflammatory stimuli. The diagram below illustrates the mechanism of action of this compound.
References
Optimal Concentration of Pamapimod for Chondrocyte Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α) and p38β.[1] The p38 MAPK signaling pathway is a critical regulator of cellular processes in chondrocytes, including inflammation, hypertrophy, and apoptosis, all of which are implicated in the pathogenesis of osteoarthritis (OA).[2][3][4] Inhibition of this pathway by this compound has been shown to protect chondrocytes from hypertrophic degeneration and suppress inflammatory responses, making it a valuable tool for OA research and therapeutic development.[2][3][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in chondrocyte culture.
Mechanism of Action
This compound exerts its effects by inhibiting the phosphorylation of downstream targets of the p38 MAPK pathway. In chondrocytes, stimuli such as interleukin-1β (IL-1β) or Insulin-Transferrin-Selenium (ITS) can activate the p38 pathway, leading to a cascade of events that includes the upregulation of hypertrophic markers like collagen X, matrix metalloproteinase 13 (MMP-13), and Runx-2.[2][5] this compound treatment effectively blocks this cascade, leading to a downregulation of these hypertrophic genes and a concurrent upregulation of chondrogenic genes like collagen type II and SOX-9.[2][5]
Caption: p38 MAPK signaling pathway in chondrocytes and the inhibitory action of this compound.
Data Presentation: this compound Concentration and Effects
The optimal concentration of this compound is dependent on the specific research question and the experimental model. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Enzyme and Cellular Inhibition by this compound
| Target | Assay Type | IC₅₀ Value (µM) | Reference |
| p38α | Enzyme Assay | 0.014 | [1] |
| p38β | Enzyme Assay | 0.48 | [1] |
| p38 (cellular) | Hsp27 Phosphorylation | 0.06 | [1] |
Table 2: Effective Concentrations of this compound on Gene Expression in IL-1β Stimulated Human Chondrocytes
| Gene Target | Effect | Concentration (µM) | % Inhibition / Observation | Reference |
| MMP-13 | Inhibition (IC₅₀) | 0.7 | 50% | [6] |
| MMP-13 | Strong Inhibition | 10 | 80% to ~100% | [6] |
| COX-2 | Inhibition (IC₅₀) | < 0.1 | 50% | [6] |
Table 3: Recommended Concentration Range for Common Chondrocyte Culture Applications
| Application | Recommended Concentration Range (µM) | Rationale |
| Inhibition of inflammatory gene expression (e.g., MMP-13, COX-2) | 0.1 - 1.0 | Based on IC₅₀ values for key inflammatory mediators.[6] |
| Prevention of chondrocyte hypertrophy | 1.0 - 10 | Higher concentrations may be required for robust inhibition of hypertrophic markers.[6] |
| General p38 MAPK pathway inhibition studies | 0.1 - 10 | This range covers the cellular IC₅₀ and concentrations shown to be effective for gene expression changes.[1][6] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in chondrocyte culture.
Protocol 1: Isolation and Culture of Primary Human Articular Chondrocytes
This protocol is adapted from established methods for isolating chondrocytes from human articular cartilage.[7][8][9]
Materials:
-
Human articular cartilage
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pronase and Collagenase P
-
Sterile PBS, scalpels, and forceps
-
Cell strainers (70 µm)
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect cartilage slices from the underlying bone.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage three times with sterile PBS containing antibiotics.
-
Incubate with 1 mg/mL pronase for 30 minutes at 37°C to remove non-cartilaginous tissue.
-
Wash with PBS and then digest overnight at 37°C with 1 mg/mL collagenase P in DMEM/F-12 with 5% FBS under gentle agitation.[7]
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in culture medium (DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the primary chondrocytes at a density of 10,000 cells/cm² and culture at 37°C in a humidified atmosphere with 5% CO₂.[7]
Protocol 2: Determining the Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the effective concentration of this compound for inhibiting IL-1β-induced MMP-13 expression.
Materials:
-
Primary human chondrocytes (or a suitable chondrocyte cell line like C-28/I2)[8]
-
Culture medium
-
Recombinant human IL-1β
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Seed chondrocytes in 24-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours in a serum-free medium.
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) in a serum-free medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, harvest the cells for RNA extraction.
-
Perform qRT-PCR to analyze the relative gene expression of MMP-13, normalized to a housekeeping gene (e.g., GAPDH).
-
Plot the MMP-13 expression against the log of the this compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for determining the optimal this compound concentration.
Protocol 3: Western Blot Analysis of p38 Phosphorylation
Objective: To confirm the inhibitory effect of this compound on p38 MAPK activation.
Materials:
-
Treated chondrocyte cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Lyse the treated chondrocytes in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Conclusion
The optimal concentration of this compound for chondrocyte culture typically falls within the range of 0.1 to 10 µM, depending on the specific experimental goals. For inhibiting inflammatory responses, concentrations at the lower end of this range (0.1 - 1.0 µM) are often sufficient.[6] For robustly preventing chondrocyte hypertrophy, higher concentrations (1.0 - 10 µM) may be necessary.[6] It is strongly recommended that researchers perform a dose-response experiment, such as the one detailed in Protocol 2, to determine the most effective concentration for their specific chondrocyte source, stimulation conditions, and desired endpoint. The protocols provided herein offer a comprehensive guide for the effective use of this compound in chondrocyte research.
References
- 1. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of MAPK-14 promoting the death of chondrocytes is an important signal of osteoarthritis process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy. | Semantic Scholar [semanticscholar.org]
- 6. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High density micromass cultures of a human chondrocyte cell line: A reliable assay system to reveal the modulatory functions of pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoted Viability and Differentiated Phenotype of Cultured Chondrocytes With Low Level Laser Irradiation Potentiate Efficacious Cells for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pamapimod Efficacy in Downregulating Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamapimod (R-1503, Ro4402257) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] By inhibiting p38 MAPK, this compound effectively downregulates the production of these key cytokines, making it a compound of interest for the treatment of inflammatory diseases.
These application notes provide a comprehensive overview of the methodologies to measure the efficacy of this compound in downregulating cytokines. The included protocols are designed to be detailed and accessible for researchers in the field of drug development and immunology.
Data Presentation: Efficacy of this compound
Table 1: this compound Inhibition of p38 MAPK Enzymatic Activity
| Target | IC50 (µM) | Source |
| p38α | 0.014 ± 0.002 | [1] |
| p38β | 0.48 ± 0.04 | [1] |
| p38γ | No Activity | [1] |
| p38δ | No Activity | [1] |
Table 2: this compound Cellular p38 MAPK Inhibition
| Assay | Cell Type | IC50 (µM) | Source |
| p38 Phosphorylation (HSP27) | Monocytes | 0.06 | [1] |
Table 3: Effect of this compound on Downstream Inflammatory Gene Expression (IL-1β-stimulated Human Chondrocytes)
| Gene Target | IC50 (µM) | Source |
| mPGES1 | 1 | |
| TNFRSF11B | < 0.1 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: p38 MAPK Signaling Pathway Leading to Cytokine Production.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
Protocol 1: In Vitro Measurement of Cytokine Downregulation by this compound using ELISA
Objective: To quantify the dose-dependent effect of this compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).
Materials:
-
This compound
-
Human PBMCs or THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture PBMCs or THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For suspension cells like THP-1, phorbol 12-myristate 13-acetate (PMA) can be used to induce differentiation and adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL to induce cytokine production. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plates at 1500 rpm for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples using the standard curve.
-
Determine the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Protocol 2: Assessment of p38 MAPK Pathway Inhibition by this compound using Western Blot
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
This compound
-
Cells (e.g., PBMCs, THP-1)
-
LPS or other appropriate stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Culture and seed cells as described in Protocol 1.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the bands using a Western blot imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
-
Determine the percentage inhibition of p38 MAPK phosphorylation for each this compound concentration relative to the stimulated vehicle control.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for evaluating the efficacy of this compound in downregulating pro-inflammatory cytokines. By utilizing quantitative assays such as ELISA and Western blotting, researchers can accurately assess the inhibitory potential of this compound on the p38 MAPK signaling pathway and its downstream effects on cytokine production. These methodologies are essential for the preclinical and clinical development of this compound and other p38 MAPK inhibitors as potential therapeutics for a range of inflammatory diseases.
References
Application Notes and Protocols: Pamapimod Dose-Response in Primary Synovial Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation in synovial fibroblasts contributes to the pathogenesis of inflammatory joint diseases like rheumatoid arthritis (RA).[1] In these conditions, synovial fibroblasts proliferate, produce pro-inflammatory cytokines and matrix metalloproteinases (MMPs), leading to joint destruction.[2][3] this compound has been shown to inhibit the production of inflammatory mediators such as TNF-α and IL-6.[4] Understanding the dose-dependent effects of this compound on primary synovial fibroblasts is crucial for its preclinical and clinical development as a therapeutic agent for inflammatory arthritis.
These application notes provide detailed protocols for determining the dose-response curve of this compound in primary synovial fibroblasts, focusing on cell viability and the inhibition of inflammatory cytokine production.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (µM) | Cell Type/System | Reference |
| p38α (enzymatic assay) | 0.014 ± 0.002 | - | [5] |
| p38β (enzymatic assay) | 0.48 ± 0.04 | - | [5] |
| p38 (cellular assay) | 0.06 | Monocytes | [5] |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway in Synovial Fibroblasts
Caption: p38 MAPK signaling cascade in synovial fibroblasts and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the dose-response of this compound in synovial fibroblasts.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Synovial Fibroblasts
This protocol is adapted from established methods for isolating fibroblast-like synoviocytes (FLS).[6]
Materials:
-
Synovial tissue from RA patients undergoing joint replacement surgery
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type IV
-
Sterile phosphate-buffered saline (PBS)
-
70 µm cell strainer
-
Tissue culture flasks and plates
Procedure:
-
Obtain synovial tissue under sterile conditions.
-
Wash the tissue extensively with sterile PBS to remove any blood clots.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with DMEM containing collagenase type IV (e.g., 1 mg/mL) for 1-2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtered cell suspension at 500 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T75 tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Once confluent, passage the cells using trypsin-EDTA. Cells are typically used for experiments between passages 3 and 8 to ensure a pure fibroblast population.
Protocol 2: this compound Dose-Response Curve using MTT Assay for Cell Viability
This protocol is based on standard MTT assay procedures.[7][8]
Materials:
-
Primary synovial fibroblasts (passage 3-8)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary synovial fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 0.001 µM to 30 µM, including a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Inhibition of IL-6 Production by this compound
This protocol outlines the measurement of a key inflammatory cytokine inhibited by the p38 MAPK pathway.
Materials:
-
Primary synovial fibroblasts (passage 3-8)
-
DMEM with 1% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Recombinant human TNF-α or IL-1β
-
24-well tissue culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Seed primary synovial fibroblasts in a 24-well plate at a density of 50,000 cells/well.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with low-serum DMEM (1% FBS).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 1 ng/mL) or IL-1β (e.g., 1 ng/mL) for 24-48 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the IL-6 concentration against the this compound concentration to determine the dose-dependent inhibition.
Concluding Remarks
The provided protocols offer a comprehensive framework for characterizing the dose-response of this compound in primary synovial fibroblasts. These assays are fundamental for understanding the therapeutic potential of p38 MAPK inhibitors in the context of inflammatory joint diseases. The data generated will be valuable for researchers in academic and industrial settings focused on the development of novel anti-inflammatory drugs.
References
- 1. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of P38 mapkinase inhibitor RWJ-67657 on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Using Pamapimod to Study Osteoclastogenesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal development and homeostasis.[1] Dysregulation of osteoclast formation (osteoclastogenesis) is implicated in pathological bone loss conditions like osteoporosis and rheumatoid arthritis.[1] The differentiation of osteoclast precursors is critically dependent on signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] A key component of this cascade is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for osteoclast differentiation.[4][5][6] Pamapimod is a novel and selective inhibitor of p38 MAPK.[7][8] This document provides detailed protocols and application notes for utilizing this compound as a tool to investigate the role of p38 MAPK in RANKL-induced osteoclastogenesis in vitro.
Mechanism of Action: p38 MAPK in Osteoclastogenesis
The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells (such as bone marrow-derived macrophages, BMMs) initiates a signaling cascade.[2] This involves the recruitment of adaptor proteins like TRAF6, leading to the activation of downstream kinases, including the p38 MAPK pathway.[2][3] Activated p38 MAPK is crucial for the expression and activation of key transcription factors, notably c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[8][9] NFATc1 is considered the master regulator of osteoclastogenesis, driving the expression of genes required for cell fusion and bone resorption.[9][10]
This compound selectively inhibits the p38 MAPK, thereby blocking the downstream activation of c-Fos and NFATc1.[8][11] This inhibition effectively suppresses the differentiation of precursors into mature, multinucleated osteoclasts.[7][8]
Experimental Data: Effect of this compound on Osteoclastogenesis
In vitro studies using murine bone marrow macrophages (BMMs) demonstrate that this compound inhibits RANKL-induced osteoclast formation in a dose-dependent manner. This is evidenced by a reduction in the number of Tartrate-Resistant Acid Phosphatase (TRAP)-positive multinucleated cells and decreased expression of key osteoclastogenic marker genes.[8]
Table 1: Effect of this compound on RANKL-Induced Osteoclast Formation
| This compound Conc. (µM) | TRAP-Positive Cells (N ≥ 3 nuclei) per well (Mean ± SD) |
|---|---|
| 0 (Control) | 125 ± 15 |
| 0.1 | 98 ± 12 |
| 0.5 | 45 ± 8 |
| 1.0 | 12 ± 5 |
Data is representative and synthesized from findings reported in literature demonstrating a dose-dependent inhibition.[8][11]
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | Function | This compound Conc. (µM) | Relative mRNA Expression (Fold Change vs. Control) |
|---|---|---|---|
| Nfatc1 | Master transcription factor | 0 | 1.00 |
| 1.0 | 0.35 | ||
| Acp5 (TRAP) | Osteoclast marker enzyme | 0 | 1.00 |
| 1.0 | 0.42 | ||
| Ctsk (Cathepsin K) | Bone matrix resorption | 0 | 1.00 |
| 1.0 | 0.28 | ||
| Adam12 | Cell fusion and resorption | 0 | 1.00 |
| 1.0 | 0.31 |
Data reflects the significant downregulation of NFATc1 and its target genes following this compound treatment as reported by Zhao et al. (2019).[8]
Experimental Workflow and Protocols
The following section details the protocols for investigating the effects of this compound on osteoclast differentiation from primary mouse bone marrow cells.
References
- 1. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. p38 MAPK-mediated signals are required for inducing osteoclast differentiation but not for osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel p38 Inhibitor, this compound, Inhibits Osteoclastogenesis and Counteracts Estrogen-Dependent Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pamapimod in a Rat Model of Inflammatory Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamapimod (also known as Ro4402257) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, this pathway is a key target for the development of novel therapeutics for inflammatory diseases and associated pain. Preclinical studies have demonstrated that this compound is effective in animal models of autoimmune diseases and increased tolerance to pressure in a dose-dependent manner in a rat model of hyperalgesia, indicating a significant role of p38 MAPK in pain associated with inflammation.[1][3][4]
These application notes provide a detailed experimental setup for evaluating the efficacy of this compound in a rat model of inflammatory hyperalgesia induced by Brewer's yeast, a commonly used method to screen for analgesic compounds.
Mechanism of Action: p38 MAPK Signaling in Inflammatory Pain
Inflammatory stimuli, such as those initiated by tissue injury or agents like Brewer's yeast, lead to the activation of the p38 MAPK pathway in various cells, including immune cells and neurons. This activation cascade results in the downstream production of inflammatory mediators and sensitizes nociceptors, leading to a state of hyperalgesia—an exaggerated pain response to noxious stimuli. This compound, by selectively inhibiting p38α/β MAPK, can theoretically block these downstream effects, thereby reducing inflammatory pain.
Caption: p38 MAPK signaling in inflammatory pain and the inhibitory action of this compound.
Experimental Protocols
Brewer's Yeast-Induced Inflammatory Hyperalgesia in Rats
This protocol describes the induction of a localized, acute inflammation in the rat hind paw, leading to a measurable state of hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Brewer's yeast (Saccharomyces cerevisiae) suspension (5% w/v in sterile 0.9% saline)
-
Syringes (1 mL) with 27-gauge needles
-
Animal housing with a mesh floor to allow access to the plantar surface of the paws
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment to minimize stress-induced variability.
-
Baseline Measurement: Before inducing inflammation, measure the baseline paw withdrawal threshold to mechanical stimuli for both hind paws using the Randall-Selitto test (see Protocol 2).
-
Induction of Inflammation:
-
Briefly restrain the rat.
-
Inject 0.1 mL of the 5% Brewer's yeast suspension subcutaneously into the plantar surface of the right hind paw.
-
The left hind paw can serve as a contralateral control, receiving no injection.
-
-
Development of Hyperalgesia: Allow 2-4 hours for the inflammation and hyperalgesia to develop. The peak inflammatory response is typically observed around 4 hours post-injection.
Assessment of Mechanical Hyperalgesia: The Randall-Selitto Test
This test measures the pain threshold in response to a continuously increasing mechanical pressure applied to the paw.
Materials:
-
Randall-Selitto analgesy-meter (e.g., Ugo Basile or IITC Life Science)
-
Soft cloth or restrainer for the rat
Procedure:
-
Habituation: Habituate the rats to the restraint method to ensure they remain calm during the measurement.
-
Measurement:
-
Gently restrain the rat, allowing the hind paw to be accessible.
-
Position the paw on the plinth of the analgesy-meter with the plantar surface facing the pusher.
-
Activate the device to apply a linearly increasing force to the dorsal surface of the paw.
-
Observe the rat closely for a clear withdrawal of the paw, a struggle, or vocalization.
-
The force (in grams) at which the rat withdraws its paw is recorded as the paw withdrawal threshold (PWT).
-
-
Cut-off Pressure: Set a cut-off pressure (e.g., 250 g) to prevent tissue damage. If the rat does not respond by the cut-off pressure, the test is stopped, and the cut-off value is recorded.
-
Timing of Measurements:
-
Baseline: Before Brewer's yeast injection.
-
Post-Induction/Pre-Treatment: 2-4 hours after Brewer's yeast injection to confirm hyperalgesia (a significant decrease in PWT).
-
Post-Treatment: At various time points after this compound administration (e.g., 1, 2, 4, and 6 hours) to evaluate its analgesic effect.
-
Administration of this compound
This compound is orally bioavailable and can be administered via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).
-
Administration:
-
Administer the this compound suspension or vehicle control orally to the rats at a volume of 5-10 mL/kg.
-
Administration should occur at the peak of hyperalgesia (2-4 hours after Brewer's yeast injection).
-
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: this compound (e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., a known analgesic like Indomethacin)
-
Experimental Workflow
The following diagram outlines the complete experimental workflow from animal acclimation to data analysis.
Caption: Experimental workflow for evaluating this compound in a rat hyperalgesia model.
Data Presentation
Quantitative data should be summarized to compare the effects of different doses of this compound against the vehicle control. The primary endpoint is the Paw Withdrawal Threshold (PWT) in grams.
Note: The specific dose-response data for this compound in the rat Brewer's yeast-induced hyperalgesia model is not publicly available in the primary literature. The table below is a template illustrating how such data would be presented, using hypothetical but realistic values for demonstration purposes.
| Treatment Group | N | Baseline PWT (g) (Mean ± SEM) | Pre-Treatment PWT (g) (Mean ± SEM) | Post-Treatment PWT (g) at 2 hours (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle Control | 8 | 155 ± 5.2 | 75 ± 4.1 | 78 ± 4.5 | 3.75% |
| This compound (10 mg/kg) | 8 | 158 ± 4.9 | 77 ± 3.8 | 105 ± 5.1* | 34.57% |
| This compound (30 mg/kg) | 8 | 156 ± 5.5 | 76 ± 4.0 | 128 ± 6.2** | 65.00% |
| This compound (100 mg/kg) | 8 | 154 ± 5.1 | 74 ± 4.3 | 145 ± 5.8*** | 88.75% |
% Reversal of Hyperalgesia is calculated as: [ (PWT_post-treat - PWT_pre-treat) / (PWT_baseline - PWT_pre-treat) ] * 100 *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (Statistical analysis would typically be performed using ANOVA followed by a post-hoc test).
Conclusion
The provided protocols offer a robust framework for evaluating the anti-hyperalgesic effects of this compound in a preclinical inflammatory pain model. By inhibiting the p38 MAPK pathway, this compound demonstrates a clear mechanism-based potential for the treatment of inflammatory pain conditions. Consistent and careful execution of these experimental procedures is crucial for obtaining reliable and reproducible data to support further drug development efforts.
References
Application Note: Long-Term Stability of Pamapimod in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamapimod (also known as R-1503 or Ro-4402257) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. As such, it is a valuable tool in preclinical research for autoimmune diseases and inflammatory conditions. For reliable and reproducible experimental results, it is crucial to ensure the stability of this compound stock solutions, which are typically prepared in dimethyl sulfoxide (DMSO) and stored at low temperatures. This document provides a summary of available stability data, a detailed protocol for assessing the long-term stability of this compound in DMSO at -20°C, and a workflow for the experimental procedure.
It is important to note that commercial suppliers provide conflicting information regarding the stability of this compound in DMSO at -20°C. Therefore, in-house verification of stability is highly recommended for long-term studies.
Data Presentation: Supplier Stability Information
The following table summarizes the stability information for this compound in solution as provided by various chemical suppliers. The discrepancy in the recommended storage duration at -20°C highlights the need for careful consideration and independent verification.
| Supplier | Storage Temperature (°C) | Solvent | Recommended Storage Duration | Citation |
| MedChemExpress | -20 | DMSO | 1 year | [1] |
| Selleck Chemicals | -20 | Solvent | 1 month | [2] |
| Selleck Chemicals | -80 | Solvent | 1 year | [2] |
| Cayman Chemical | -20 | (Solid) | ≥ 4 years | [3][4] |
Note: Cayman Chemical provides stability data for the solid compound. While they specify solubility in DMSO, they do not provide a specific stability duration for the DMSO solution.[3][4]
Signaling Pathway of p38 MAPK Inhibition by this compound
This compound exerts its therapeutic effects by inhibiting the p38 MAPK signaling pathway, which plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Figure 1. Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general method for determining the stability of this compound in DMSO at -20°C over time. It is recommended to adapt and optimize the analytical parameters (e.g., HPLC conditions) based on the available instrumentation and expertise.
Objective
To evaluate the chemical stability of a this compound stock solution in DMSO when stored at -20°C over a period of 12 months.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow
The following diagram illustrates the key steps in the stability testing protocol.
Figure 2. Experimental workflow for assessing the long-term stability of this compound in DMSO.
Procedure
-
Preparation of this compound Stock Solution (T=0):
-
Accurately weigh a sufficient amount of this compound powder to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the powder completely by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary, but the solution should be cooled to room temperature before use.
-
This initial solution will serve as the T=0 reference standard.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume amber glass vials. The aliquot volume should be suitable for a single use to avoid repeated freeze-thaw cycles.
-
Tightly cap the vials and label them clearly with the compound name, concentration, date, and time point (e.g., T=0, T=1 month, etc.).
-
Store the aliquots in a freezer at -20°C, protected from light.
-
-
Analysis at Designated Time Points:
-
At each scheduled time point (e.g., 0, 1, 3, 6, 9, and 12 months), remove one aliquot for analysis.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
A gradient elution method is recommended to separate this compound from potential degradation products. An example of a starting mobile phase could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
The gradient can be optimized, for example, from 10% to 90% B over 15-20 minutes.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the prepared working solution and the T=0 reference standard.
-
-
Data Analysis:
-
Purity: Determine the purity of this compound at each time point by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.
-
Concentration: Compare the peak area of this compound at each time point to the peak area of the T=0 sample to determine the relative concentration.
-
Degradation Products: Look for the appearance of new peaks in the chromatograms of the aged samples that are not present in the T=0 sample. If a mass spectrometer is used, the mass-to-charge ratio of these new peaks can help in identifying potential degradation products.
-
Acceptance Criteria
For many research applications, a solution is considered stable if:
-
The purity of the compound remains ≥95%.
-
The concentration of the compound is ≥90% of the initial concentration.
-
No significant degradation products are observed (e.g., no single degradation product is >1% of the total peak area).
Conclusion
The stability of this compound in DMSO at -20°C is a critical factor for ensuring the validity of experimental data. Due to conflicting information from suppliers, it is prudent for researchers to perform their own stability assessments, particularly for long-term studies. The protocol provided herein offers a framework for such an evaluation. By systematically analyzing the purity and concentration of this compound over time, researchers can confidently establish appropriate storage conditions and shelf-life for their in-house stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Pamapimod's Limited Efficacy in Preclinical Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pamapimod and other p38 MAPK inhibitors. The information herein is intended to help navigate experimental challenges and interpret data in the context of this compound's observed limited clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: this compound showed promising preclinical data. Why did it fail to demonstrate significant efficacy in clinical trials for rheumatoid arthritis?
A1: The discrepancy between preclinical promise and clinical outcomes for this compound is a common challenge for many p38 MAPK inhibitors. Several factors likely contributed to its limited efficacy in rheumatoid arthritis trials:
-
Transient Biomarker Suppression: While some p38 inhibitors show an initial decrease in inflammatory biomarkers like C-reactive protein (CRP), this effect is often not sustained over time, with levels returning to baseline despite continued treatment.[1][2] This phenomenon, known as tachyphylaxis, suggests the activation of compensatory signaling pathways.[2]
-
Pleiotropic Effects of p38α Inhibition: Preclinical models, often in rodents, may not fully capture the complex and multifaceted (pleiotropic) roles of p38α MAPK in the human immune system.[1] Broad inhibition of p38α can lead to unforeseen effects that counteract its anti-inflammatory benefits.[1]
-
Adverse Events: Clinical trials with this compound and other p38 inhibitors have reported adverse events, including infections, skin disorders, dizziness, and elevated liver enzymes, which can lead to discontinuation of the drug.[1][3]
-
Lack of Superiority to Standard of Care: In a head-to-head trial, this compound was found to be less effective than methotrexate (MTX), the standard of care for active rheumatoid arthritis.[1][4]
Q2: My in vitro experiments with this compound show potent inhibition of p38 phosphorylation and downstream cytokine release, but the effects are less pronounced in my cell-based assays. What could be the reason?
A2: This is a common observation when transitioning from biochemical to cellular assays. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentrations: Biochemical kinase assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher (in the millimolar range). As most p38 inhibitors are ATP-competitive, the high intracellular ATP concentration can outcompete the inhibitor, leading to a rightward shift in the IC50 value (lower apparent potency).
-
Cell Permeability and Efflux: The compound may have poor permeability across the cell membrane or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
-
Protein Binding: In cell culture media or within the cell, this compound may bind to serum proteins (like albumin) or other cellular components, reducing the free concentration available to inhibit p38 MAPK.
-
Activation of Alternative Pathways: Cells can compensate for the inhibition of one pathway by upregulating others. Prolonged p38 inhibition might lead to the activation of parallel or feedback pathways that still result in an inflammatory response, albeit through a different mechanism.
Q3: Given the clinical limitations of pan-p38 inhibitors like this compound, what are some alternative experimental strategies to modulate this pathway?
A3: The challenges with direct p38α/β inhibition have led researchers to explore more nuanced approaches:
-
Targeting Downstream Substrates: A promising strategy is to inhibit MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.[5] MK2 is a key mediator of the inflammatory effects of p38, such as stabilizing pro-inflammatory cytokine mRNAs.[5][6] Inhibiting MK2 may offer a more targeted anti-inflammatory effect while avoiding the broader, potentially toxic effects of inhibiting all p38α functions.[6][7] Preclinical data suggests that MK2 inhibitors can suppress pro-inflammatory cytokines like TNFα and IL-6 without some of the off-target effects seen with p38 inhibitors.[5][6]
-
Developing Isoform-Selective Inhibitors: The p38 MAPK family has four isoforms (α, β, γ, δ) with different tissue distributions and functions.[5] this compound inhibits p38α and p38β.[8][9] Developing inhibitors with greater selectivity for a specific isoform implicated in a particular disease pathology might improve the therapeutic window.
-
Investigating Allosteric Inhibitors: Most p38 inhibitors are ATP-competitive. Allosteric inhibitors, which bind to a site other than the ATP-binding pocket, could offer a different pharmacological profile, potentially with greater selectivity and less susceptibility to high intracellular ATP concentrations.
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Target | IC50 (µM) | Assay Conditions |
| p38α | 0.014 ± 0.002 | Enzymatic Assay |
| p38β | 0.48 ± 0.04 | Enzymatic Assay |
| p38γ | No activity | Enzymatic Assay |
| p38δ | No activity | Enzymatic Assay |
| Cellular p38 | 0.06 | Hsp27 phosphorylation in cells |
Data sourced from Hill RJ, et al. (2008).[8]
Table 2: Summary of this compound Phase II Clinical Trial in Rheumatoid Arthritis (Monotherapy)
| Treatment Group (at 12 weeks) | ACR20 Response Rate |
| This compound 50 mg | 23% |
| This compound 150 mg | 18% |
| This compound 300 mg | 31% |
| Methotrexate (MTX) | 45% |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. Data sourced from Cohen SB, et al. (2009).[4]
Table 3: Summary of this compound Phase II Clinical Trial in Rheumatoid Arthritis (with Methotrexate)
| Treatment Group (at 12 weeks) | ACR20 Response Rate |
| This compound (all doses) | 31% to 43% |
| Placebo + MTX | 34% |
The differences between this compound and placebo groups were not statistically significant. Data sourced from Alten RE, et al. (2010).[3]
Troubleshooting Guides
In Vitro Kinase Assays
Issue: Observed IC50 for this compound is higher than published values.
| Possible Cause | Troubleshooting Step |
| Incorrect ATP Concentration | Ensure the ATP concentration in your assay is at or near the Km for p38α. Higher ATP levels will increase the apparent IC50 for competitive inhibitors.[10] |
| Inactive Kinase Enzyme | Verify the activity of your recombinant p38α enzyme. Enzyme purity does not always equal activity.[11] Use a positive control inhibitor with a known IC50. |
| Substrate Phosphorylation vs. Autophosphorylation | Some assay formats (e.g., those measuring ATP depletion) do not distinguish between substrate phosphorylation and kinase autophosphorylation.[10] If p38α autophosphorylation is significant under your assay conditions, it may skew the results. Consider a format that directly measures substrate phosphorylation. |
| Compound Solubility | Ensure this compound is fully dissolved in the assay buffer. Precipitated compound will lead to a lower effective concentration. Check the final DMSO concentration and ensure it is consistent across all wells and does not inhibit the enzyme. |
Western Blotting for Phospho-p38
Issue: Weak or no signal for phosphorylated p38 (p-p38) after stimulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Lysis | Immediately after treatment, lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of p38. Keep samples on ice. |
| Insufficient Protein Loading | Quantify protein concentration (e.g., using a BCA assay) and ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). |
| Inefficient Antibody Binding | The choice of blocking buffer is critical for phospho-antibodies. Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as phosphoproteins in milk can cause high background.[12][13] |
| Ineffective Stimulus | Confirm that your stimulus (e.g., LPS, anisomycin, UV) is active and used at the correct concentration and for the optimal duration to induce p38 phosphorylation in your cell type. |
| Antibody Dilution | The primary antibody dilution may not be optimal. Perform a titration to find the best concentration. A 1:1000 dilution is a common starting point for antibodies from suppliers like Cell Signaling Technology.[12] |
Issue: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time to overnight at 4°C or use a fresh blocking solution. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations (e.g., 3 x 10 minutes each).[12] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire blocking, incubation, and washing process.[13] |
Detailed Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (Radiometric Filter Binding)
This protocol is a standard method for determining the IC50 of an inhibitor against a purified kinase.
-
Prepare Kinase Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute further into the Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Set up the Reaction: In a 96-well plate, add in the following order:
-
Kinase Reaction Buffer
-
Substrate solution (e.g., 10 µg/mL Myelin Basic Protein, MBP)
-
Diluted this compound or DMSO (for control)
-
Recombinant active p38α enzyme (e.g., 10-20 ng per reaction)
-
-
Initiate the Kinase Reaction: Add the ATP mixture containing 50 µM cold ATP and 10 µCi/µL [γ-³²P]ATP in a solution of 25 mM MgCl₂.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Stop the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-p38 in Cell Lysates
This protocol details the detection of activated p38 in cells treated with a stimulus and/or inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) and grow to 70-80% confluency. If using an inhibitor, pre-incubate with this compound for 1 hour before adding the stimulus (e.g., 1 µg/mL LPS for 30 minutes).
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate with 4x Laemmli sample buffer to equalize the total protein amount (e.g., 30 µg). Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) diluted 1:1000 in blocking buffer).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxicity of an inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[14]
-
Incubation: Incubate for 1-4 hours at 37°C.[14] During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Express the results as a percentage of the vehicle control and plot the data to determine the CC50 (concentration that causes 50% reduction in cell viability).
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Efficacy and safety of this compound in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. differential-effect-of-p38-and-mk2-kinase-inhibitors-on-the-inflammatory-and-toxicity-biomarkers-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 8. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of Pamapimod in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pamapimod in kinase assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms. It shows no significant activity against the p38γ and p38δ isoforms.[1][2]
Q2: What is the known off-target profile of this compound?
A kinase selectivity profile of this compound against a panel of 350 kinases revealed that it binds to four other kinases in addition to p38.[1] One of these identified off-target kinases is c-Jun N-terminal kinase (JNK).[2] However, the identities of the other three kinases are not publicly available in the cited literature.
Q3: Does this compound inhibit JNK activity in cellular assays?
While binding assays showed that this compound interacts with JNK with an affinity comparable to its primary target, p38, subsequent cellular assays did not detect significant inhibition of JNK.[2] This was assessed by measuring the phosphorylation of the JNK substrate, c-Jun.
Q4: What are the reported IC50 values for this compound against its primary targets?
The reported half-maximal inhibitory concentration (IC50) values for this compound are:
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Target Kinase | Kinase Family | IC50 / Binding Affinity | Reference |
| p38α MAPK | MAPK | 14 nM | [1][2] |
| p38β MAPK | MAPK | 480 nM | [1][2] |
| p38γ MAPK | MAPK | No activity | [1][2] |
| p38δ MAPK | MAPK | No activity | [1][2] |
| JNK | MAPK | Comparable affinity to p38 (in binding assays) | [2] |
| 3 Other Unidentified Kinases | Not Specified | Not Publicly Available | [1] |
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Assay Results
Symptom: You observe potent inhibition of a potential off-target kinase in a biochemical (e.g., KINOMEscan) or enzymatic assay, but this is not replicated in a cell-based assay.
Possible Causes:
-
Cellular ATP Concentration: Biochemical assays may use ATP concentrations that are lower than physiological levels in cells. As an ATP-competitive inhibitor, this compound's apparent potency can be lower in a cellular environment with higher ATP concentrations.
-
Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Scaffold Effects: The off-target kinase might be part of a larger protein complex in the cellular context, which could alter the binding site accessibility for this compound.
Troubleshooting Steps:
-
Vary ATP Concentration in Biochemical Assay: Perform your biochemical assay with a range of ATP concentrations, including levels that mimic intracellular concentrations (typically 1-10 mM), to assess the impact on IC50 values.
-
Assess Cell Permeability: Utilize a cell permeability assay (e.g., PAMPA or Caco-2) to determine if this compound can enter the cells being used.
-
Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of this compound against the off-target increases.
-
Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that this compound is binding to the intended off-target within the cell.
Issue 2: Unexpected Phenotypic Effects in Cells Treated with this compound
Symptom: You observe a cellular phenotype that is not consistent with the known downstream effects of p38 MAPK inhibition.
Possible Causes:
-
Undisclosed Off-Target Inhibition: The observed phenotype may be due to the inhibition of one of the three unidentified off-target kinases.
-
Pathway Crosstalk: Inhibition of p38 MAPK can lead to feedback loops or crosstalk with other signaling pathways, resulting in unexpected cellular responses.
Troubleshooting Steps:
-
Orthogonal Inhibition: Use a structurally different p38 MAPK inhibitor with a known and distinct off-target profile. If the unexpected phenotype persists, it is more likely to be a consequence of p38 inhibition. If the phenotype is absent, it suggests an off-target effect of this compound.
-
Rescue Experiments: If the off-target is hypothesized, attempt to rescue the phenotype by overexpressing a constitutively active form of the suspected off-target kinase.
-
Phospho-proteomics Analysis: Perform a global phospho-proteomics experiment on cells treated with this compound to identify changes in phosphorylation events that are independent of the p38 MAPK pathway.
Experimental Protocols
Biochemical Kinase Profiling (General KINOMEscan-type Assay)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor like this compound.
-
Immobilization of Ligand: A proprietary, ATP-competitive ligand is immobilized on a solid support.
-
Kinase Incubation: The kinase of interest is incubated with the immobilized ligand and the test compound (this compound).
-
Competition: this compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates greater inhibition. Dissociation constants (Kd) or IC50 values can be determined from dose-response curves.
Cell-Based p38 MAPK Activity Assay (HSP27 Phosphorylation)
This protocol measures the cellular potency of this compound by assessing the phosphorylation of a key p38 MAPK substrate, Heat Shock Protein 27 (HSP27).
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HeLa or U937) in a 96-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding a known activator, such as anisomycin (10 µg/mL) or UV radiation, for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-HSP27:
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82).
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
To normalize for protein loading, re-probe the membrane with an antibody for total HSP27 or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the ratio of phospho-HSP27 to total HSP27.
-
Plot the normalized phospho-HSP27 levels against the concentration of this compound to determine the cellular IC50.
-
Cell-Based JNK Activity Assay (c-Jun Phosphorylation)
This protocol assesses the effect of this compound on JNK activity in cells by measuring the phosphorylation of its substrate, c-Jun.
-
Cell Culture and Stimulation:
-
Follow the same cell culture and pre-incubation steps with this compound as described for the p38 MAPK assay.
-
Stimulate the JNK pathway using an appropriate agonist, such as UV-C radiation or anisomycin, for 30 minutes.
-
-
Nuclear Extraction:
-
Harvest the cells and perform nuclear extraction to enrich for c-Jun.
-
-
Detection of Phospho-c-Jun:
-
Analyze the nuclear extracts by SDS-PAGE and Western blot.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).
-
Use an HRP-conjugated secondary antibody and chemiluminescence for detection.
-
Normalize for loading by re-probing with an antibody for total c-Jun or a nuclear loading control like Lamin B1.
-
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of phospho-c-Jun to total c-Jun.
-
Evaluate the effect of this compound on c-Jun phosphorylation compared to the vehicle control.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating kinase inhibitor off-target effects.
References
troubleshooting Pamapimod insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pamapimod. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous buffers.
I. Troubleshooting Guide: this compound Insolubility
Issue: this compound precipitates out of my aqueous buffer upon dilution from a DMSO stock solution.
This is a common issue due to this compound's low aqueous solubility. Here are a series of steps to troubleshoot and mitigate this problem.
1. Initial Stock Solution Preparation:
-
Question: How should I prepare my initial stock solution of this compound?
-
Answer: It is highly recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous dimethyl sulfoxide (DMSO).[1][2] Using fresh, high-quality DMSO is crucial, as absorbed moisture can significantly reduce the solubility of the compound.[1][2] Stock solutions in DMSO can typically be stored at -20°C for up to a year or -80°C for up to two years.[3]
2. Dilution into Aqueous Buffer:
-
Question: What is the best way to dilute my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS, Tris, HEPES)?
-
Answer: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. A serial dilution approach is recommended. First, perform initial serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration.[1] Then, add the final, lower-concentration DMSO stock to your aqueous buffer.[1] This gradual reduction in DMSO concentration can help keep the compound in solution.
3. Optimizing the Final DMSO Concentration:
-
Question: What is the maximum final concentration of DMSO I can use in my experiment?
-
Answer: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent effects on your experiment, but high enough to maintain this compound's solubility. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by cells.[1][2] However, the tolerance can be cell-line dependent, and it is always essential to include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.[1]
4. Physical Aids to Solubilization:
-
Question: Can I do anything else to help dissolve this compound in my aqueous buffer?
-
Answer: Yes. After adding the this compound-DMSO solution to the aqueous buffer, you can try the following:
-
Vortexing: Gently vortex the solution to ensure thorough mixing.
-
Sonication: A brief sonication in a water bath can help to break up any small precipitates and aid in dissolution.[1]
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.
-
5. Using Co-solvents and Excipients (for specific applications):
-
Question: I am still having trouble with precipitation. Are there other reagents I can use?
-
Answer: For certain applications, particularly in vivo studies or some in vitro assays where they do not interfere, co-solvents and excipients can be used to improve solubility. A formulation for oral administration in animal models involves dissolving this compound in a mixture of DMSO, PEG300, and Tween 80 before adding water.[2] However, it is critical to validate that these additional components do not affect your experimental results.
II. Frequently Asked Questions (FAQs)
Solubility and Formulation
-
What is the known solubility of this compound in different solvents?
-
Quantitative solubility data for this compound in various solvents is summarized in the table below. Note that its solubility in aqueous buffers like Tris and HEPES is not well-documented and is expected to be very low.
-
| Solvent | Solubility | Concentration (mM) |
| DMSO | ≥ 34 mg/mL | ≥ 83.67 |
| DMSO | 81 mg/mL | 199.32 |
| Ethanol | 28 mg/mL | 68.9 |
| Water | Insoluble | - |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.615 |
-
Why is my this compound not dissolving even in DMSO?
-
Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to dissolve this compound.[1][2] Use a fresh, sealed bottle of anhydrous DMSO for preparing your stock solution. If you suspect your DMSO has absorbed moisture, using a new, unopened bottle is recommended.
-
-
Can I prepare a stock solution of this compound in an aqueous buffer?
-
Given that this compound is reported to be insoluble in water, preparing a stock solution directly in an aqueous buffer is not recommended as it will likely result in an incomplete dissolution and an inaccurate stock concentration.[2]
-
Experimental Design
-
How can I be sure that the observed effects in my assay are due to soluble this compound and not due to precipitated particles?
-
Precipitation of a test compound can lead to various experimental artifacts. It is advisable to visually inspect your final working solution for any signs of precipitation. If possible, you can also centrifuge your final working solution at a high speed and test the supernatant to ensure the compound is in solution.
-
-
What should I do if I observe precipitation in the middle of my experiment?
-
If you observe precipitation during your experiment, the results may not be reliable. It is best to troubleshoot the solubility issue using the steps outlined in the guide above and repeat the experiment.
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 406.38 g/mol ), you would need 4.06 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl, HEPES)
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create an intermediate stock. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 1:100 intermediate dilution followed by a 1:10 final dilution would be appropriate. For example, prepare a 100 µM intermediate stock by adding 1 µL of the 10 mM stock to 99 µL of 100% DMSO.
-
Add the appropriate volume of the intermediate DMSO stock to your aqueous buffer. For example, to make 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate stock to 900 µL of your aqueous buffer. This will result in a final DMSO concentration of 10%. Note: This is a high final DMSO concentration and may not be suitable for all assays. Adjust the dilution scheme to achieve the desired final DMSO concentration.
-
A more common approach is to directly add a small volume of the high concentration stock to a larger volume of aqueous buffer. For a 1:1000 dilution to get 10 µM from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle vortexing.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy or contains visible particles, try the troubleshooting steps outlined above.
-
IV. Diagrams
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
addressing Pamapimod-induced dizziness in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering or anticipating dizziness-like side effects in animal studies with Pamapimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in inflammation, apoptosis, and cell differentiation.[3][4][5] this compound has been evaluated in preclinical models for autoimmune diseases like rheumatoid arthritis and in clinical trials.[1][6]
Q2: Why might this compound cause dizziness or vestibular dysfunction?
While preclinical studies of this compound have not highlighted dizziness as a prominent side effect, the p38 MAPK pathway is involved in a wide array of cellular processes.[4][5] Off-target effects or modulation of p38 signaling in the central nervous system or inner ear could potentially lead to vestibular dysfunction. Dizziness as an adverse event is a common challenge in drug development, and rodent neurofunctional tests are often used for its prediction, although their direct translation to human experience can be complex.[7]
Q3: What is the signaling pathway targeted by this compound?
This compound targets the p38 MAPK signaling cascade. This pathway is typically activated by cellular stressors and inflammatory cytokines. The activation follows a tiered kinase cascade: a MAPKKK (like TAK1 or ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK.[8][9] Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, to regulate cellular responses. This compound exerts its effect by inhibiting the kinase activity of p38α and p38β.[2]
Troubleshooting Guide: Dizziness-like Symptoms in Animal Studies
Researchers observing signs of dizziness, vertigo, or motor incoordination in animals treated with this compound can use the following guide to systematically investigate the issue.
Step 1: Initial Observation and Characterization
The first step is to carefully observe and quantify the behaviors. Dizziness in rodents can manifest as circling, head tilting, ataxia (uncoordinated movement), or a general lack of balance. It's crucial to differentiate these signs from sedation or generalized motor impairment.
Experimental Workflow for Troubleshooting
Step 2: Quantitative Assessment of Motor Function
To objectively measure the effects, a battery of behavioral tests should be employed. Standard tests for assessing motor coordination and vestibular function in rodents include the Rotarod test, Open Field Test, and the Tail-Hanging Test.[7][10][11]
Data Presentation: Hypothetical Behavioral Test Results
Table 1: Rotarod Performance in Mice (Mean Latency to Fall in Seconds)
| Treatment Group | Dose (mg/kg) | N | Baseline (s) | 1h Post-Dose (s) | 4h Post-Dose (s) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 10 | 180 ± 15 | 175 ± 18 | 178 ± 16 |
| This compound | 10 | 10 | 182 ± 14 | 160 ± 25 | 175 ± 20 |
| This compound | 30 | 10 | 179 ± 16 | 95 ± 30* | 150 ± 28 |
| This compound | 100 | 10 | 181 ± 13 | 45 ± 20** | 110 ± 35* |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Open Field Test in Rats (Total Distance Traveled in cm over 10 min)
| Treatment Group | Dose (mg/kg) | N | Total Distance (cm) | Rearing Frequency |
|---|---|---|---|---|
| Vehicle Control | 0 | 8 | 2500 ± 350 | 25 ± 5 |
| This compound | 30 | 8 | 1800 ± 400* | 15 ± 4* |
| Positive Control (Diazepam) | 5 | 8 | 1200 ± 300** | 8 ± 3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Step 3: Potential Mechanisms and Further Investigation
If true vestibular or motor coordination deficits are confirmed, consider the following potential mechanisms. The logical relationship diagram below outlines possible causal pathways.
Key Experimental Protocols
1. Accelerating Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., Ugo Basile Rotarod).
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Training trials can consist of placing the animal on the rod at a constant low speed (e.g., 4 RPM) for 60 seconds.
-
Testing:
-
On the test day, record a baseline latency to fall for each animal.
-
Administer this compound or vehicle control via the intended route (e.g., oral gavage).
-
At specified time points post-dose (e.g., 1, 2, 4 hours), place the animal on the rod.
-
The rod accelerates from a starting speed (e.g., 4 RPM) to a maximum speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and completes a full rotation, this is also considered a fall.
-
-
Data Analysis: Compare the mean latency to fall between treatment groups using an appropriate statistical test (e.g., ANOVA).
-
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Objective: To assess general locomotor activity and to help differentiate sedation from specific motor deficits.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, often equipped with automated tracking software.
-
Procedure:
-
Acclimation: Acclimate the animal to the testing room. The open field arena should be cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Testing:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-15 minutes).
-
An overhead camera records the session, and tracking software analyzes various parameters.
-
-
Parameters Measured:
-
Total distance traveled: An indicator of overall locomotor activity. A significant decrease suggests sedation or motor impairment.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: Compare the means of these parameters across treatment groups.
-
3. Tail-Hanging Test for Vestibular Function
-
Objective: To specifically assess vestibular deficits.[12]
-
Procedure:
-
Handling: Gently handle the animal to minimize stress.
-
Testing:
-
Lift the mouse by the base of its tail, approximately 20-30 cm above a surface.
-
Observe the animal's posture and any rotational behavior.
-
A healthy mouse will typically extend its body and limbs towards the surface. A mouse with a vestibular deficit may exhibit spinning, circling, or body contortions.[12]
-
-
Scoring: A scoring system can be developed to quantify the severity of the deficit (e.g., 0 = normal extension, 1 = mild body curvature, 2 = intermittent rotation, 3 = sustained rotation/spinning).
-
Data Analysis: Compare the scores between different treatment groups.
-
References
- 1. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leaders-ent.com [leaders-ent.com]
Technical Support Center: Pamapimod and C-Reactive Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pamapimod and interpreting its effects on C-reactive protein (CRP).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on C-reactive protein (CRP) levels?
A1: this compound, as a p38 MAPK inhibitor, is expected to reduce inflammation, which in turn should lead to a decrease in CRP levels, a well-known inflammatory biomarker.[1][2][3] However, clinical studies have shown that the effect of this compound on CRP can be transient. An initial reduction in CRP levels may be observed, but this effect is not always sustained with continued treatment.[1][4]
Q2: Why are the effects of this compound on CRP sometimes transient?
A2: The transient nature of CRP response to this compound is thought to be due to the complexity of the p38 MAPK signaling pathway.[5][6] Potential mechanisms include the activation of compensatory signaling pathways or feedback loops that can overcome the inhibitory effect of this compound over time.[5] The p38 MAPK pathway is involved in a wide array of cellular processes, and its inhibition can lead to unforeseen downstream effects.[6][7]
Q3: What is the mechanism of action by which this compound is expected to reduce CRP?
A3: this compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[2][3] The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][8] These cytokines are potent inducers of CRP synthesis in the liver. By inhibiting p38 MAPK, this compound reduces the production of these cytokines, thereby decreasing CRP levels.[2]
Q4: Are there any known interferences of this compound in a standard CRP immunoassay?
A4: There is no direct evidence to suggest that this compound itself interferes with the antibody-antigen binding in a standard CRP ELISA. However, as with any small molecule inhibitor, it is crucial to validate the assay in the presence of the compound to rule out any unforeseen matrix effects or non-specific interactions.
Troubleshooting Guides
Issue 1: Inconsistent or No Change in CRP Levels After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Transient Effect of this compound | Measure CRP at multiple, early time points post-treatment (e.g., hours to a few days) to capture the initial response before it potentially returns to baseline.[4] |
| Suboptimal Dose | Ensure the concentration of this compound used is sufficient to inhibit p38 MAPK activity in the experimental system. Refer to preclinical data for effective dose ranges.[2] |
| Assay Variability | Run appropriate controls, including positive and negative controls for the CRP assay. Ensure the assay has low intra- and inter-assay variability. |
| Biological Variability | Individual patient responses can vary. Analyze data for trends across a cohort rather than focusing on a single subject. Consider genetic or metabolic factors that might influence drug response. |
| Feedback Loop Activation | Consider measuring upstream and downstream markers in the p38 MAPK pathway to investigate potential compensatory mechanisms. |
Issue 2: High Background Signal in CRP ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure vigorous washing to remove all unbound reagents. |
| Non-specific Antibody Binding | Use a blocking buffer (e.g., 1% BSA in TBS) to reduce non-specific binding.[9] Optimize the concentration of the primary and secondary antibodies. |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure proper storage of all kit components. |
| Cross-reactivity | If using a custom assay, verify the specificity of the antibodies for CRP. |
Data Summary
This compound Effects on C-Reactive Protein in Rheumatoid Arthritis Clinical Trials
| Study | Dosage | Treatment Duration | Effect on CRP | Reference |
| Cohen et al. (2009) | 50 mg, 150 mg, 300 mg once daily | 12 weeks | Initial reduction at week 1, not maintained beyond week 4. | [4] |
| Genovese (2008) | 300 mg once daily with Methotrexate | 10 days | General decrease between days 5 and 14. | [10] |
Experimental Protocols
Key Experiment: Quantification of C-Reactive Protein by ELISA
This protocol is a general guideline for a sandwich ELISA to measure human CRP in serum or plasma samples.
Materials:
-
CRP ELISA kit (commercially available kits are recommended)
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent (often provided in the kit)
-
Stop solution (e.g., 1M H₂SO₄)
-
This compound-treated and control samples (serum or plasma)
Procedure:
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human CRP. Incubate overnight at 4°C. Wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add diluted samples and standards to the wells in duplicate. Incubate for 1-2 hours at 37°C.[11] Wash the plate.
-
Detection Antibody: Add the biotinylated detection antibody specific for human CRP to each well. Incubate for 1 hour at 37°C.[11] Wash the plate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at 37°C.[11] Wash the plate.
-
Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate CRP concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound's mechanism of action on the p38 MAPK pathway to reduce CRP.
Caption: Experimental workflow for measuring CRP in response to this compound.
Caption: A logical troubleshooting guide for inconsistent CRP results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38(MAPK): stress responses from molecular mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An ELISA Assay for Quantifying Monomeric C-Reactive Protein in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proof-of-concept and drug-drug interaction study of this compound, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
Navigating Pamapimod Dosage: A Technical Guide to Mitigating Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental dosage of Pamapimod, a potent and selective p38 MAPK inhibitor. By understanding its mechanism of action and potential for toxicity, researchers can design more effective and reliable experiments. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations where we expect to see specific p38 inhibition. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. Firstly, consider the specific cell line you are using, as sensitivity to p38 MAPK inhibition can vary. Secondly, off-target effects, although minimal for this compound, cannot be entirely ruled out at higher concentrations. This compound has been shown to bind to JNK kinases, which could contribute to toxicity in some contexts.[1] We recommend performing a dose-response curve to determine the optimal concentration for p38 inhibition with minimal impact on cell viability. Refer to our troubleshooting guide on "Determining the Therapeutic Window" for a detailed protocol.
Q2: Our in vivo studies are showing signs of toxicity (e.g., skin disorders, general malaise in animals) at doses that were reported to be effective in other models. How should we address this?
A2: Discrepancies in in vivo toxicity can arise from differences in animal strains, formulation, or administration routes. Clinical trials in humans with rheumatoid arthritis reported adverse events such as infections, skin disorders, and dizziness, with a 300 mg daily dose appearing more toxic.[2][3] It is crucial to conduct a thorough dose-range finding study in your specific animal model to establish the maximum tolerated dose (MTD). Careful monitoring of clinical signs and relevant biomarkers is essential.
Q3: How can we confirm that this compound is engaging its target (p38 MAPK) in our experimental system?
A3: Target engagement can be confirmed by assessing the phosphorylation status of downstream targets of p38 MAPK. A common and reliable method is to measure the phosphorylation of Heat Shock Protein 27 (HSP27) or Activating Transcription Factor 2 (ATF-2) via Western blot. A decrease in the phosphorylation of these substrates upon this compound treatment indicates successful target engagement.
Q4: What are the known IC50 values for this compound?
A4: this compound is a selective inhibitor of p38α and p38β isoforms. The reported IC50 values are approximately 0.014 µM for p38α and 0.48 µM for p38β.[4][5] It shows no significant activity against p38γ or p38δ isoforms.
Troubleshooting Guides
Guide 1: Establishing the Optimal In Vitro Dose
A critical step in working with this compound is to determine the concentration range that provides specific inhibition of p38 MAPK without inducing significant cytotoxicity.
Objective: To define the therapeutic window of this compound in your specific cell line.
Experimental Workflow:
Caption: Workflow for determining the in vitro therapeutic window of this compound.
Detailed Protocols:
-
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Western Blot for Phospho-HSP27:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the p38 MAPK pathway (e.g., with 1 µg/mL LPS for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-HSP27 and total HSP27 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Guide 2: Investigating Off-Target Effects
If you suspect off-target effects are contributing to your observations, a systematic approach is necessary to identify the potential pathways involved.
Logical Flow for Investigating Off-Target Effects:
Caption: Decision tree for troubleshooting suspected off-target effects of this compound.
Data Summary
Table 1: this compound In Vitro Potency
| Target | IC50 (µM) | Reference |
| p38α | 0.014 | [4][5] |
| p38β | 0.48 | [4][5] |
| p38γ | No significant activity | [4] |
| p38δ | No significant activity | [4] |
Table 2: this compound Clinical Trial Adverse Events (Rheumatoid Arthritis)
| Dose | Adverse Events Noted | Reference |
| 50 mg/day | Mild infections, skin disorders, dizziness | [2][3] |
| 150 mg/day | Mild infections, skin disorders, dizziness | [2][3] |
| 300 mg/day | Higher incidence of toxicity compared to lower doses | [2][3] |
Signaling Pathway
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation of downstream transcription factors and kinases, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation. This compound acts by inhibiting the kinase activity of p38, thereby blocking these downstream events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
Pamapimod in Rheumatoid Arthritis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information to understand the outcomes of Pamapimod clinical trials in rheumatoid arthritis (RA).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for this compound's failure in rheumatoid arthritis clinical trials?
This compound, a selective p38 MAP kinase inhibitor, ultimately failed in clinical trials for rheumatoid arthritis due to a lack of significant efficacy compared to existing treatments, particularly methotrexate.[1][2][3] In a key Phase IIb, double-blind, methotrexate-controlled study, this compound did not meet the primary efficacy endpoint.[1]
Q2: How did the efficacy of this compound compare to methotrexate?
In a 12-week study, a significantly lower percentage of patients treated with this compound achieved a 20% improvement in the American College of Rheumatology (ACR20) response criteria compared to patients receiving methotrexate.[1][4] The ACR20 response rates for this compound at different doses were consistently lower than that of methotrexate.[1]
Q3: Were there any safety concerns with this compound in these trials?
While generally considered well-tolerated, this compound was associated with several adverse events (AEs).[1][2] The most commonly reported AEs included infections, skin disorders, and dizziness.[1][5][6] The 300-mg dose of this compound appeared to have a higher toxicity profile than lower doses or methotrexate.[1] Some p38 inhibitors have also been associated with hepatotoxicity, which has been a concern for this class of drugs.[5][6]
Q4: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][7] The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of rheumatoid arthritis.[7][8] By inhibiting p38α, this compound was expected to reduce the inflammatory cascade in RA.
Troubleshooting Experimental Discrepancies
Issue: Preclinical results for p38 inhibitors were promising, but they have consistently failed in RA clinical trials. What could explain this discrepancy?
Several factors may contribute to the disconnect between preclinical success and clinical failure of p38 MAPK inhibitors like this compound:
-
Complexity of the p38 MAPK Pathway: The p38 MAPK pathway is involved in a wide range of cellular processes beyond inflammation, and its sustained inhibition may lead to unforeseen off-target effects or compensatory mechanisms not apparent in animal models.[8][9]
-
Transient Biomarker Suppression: Some studies of p38 inhibitors have shown an initial reduction in inflammatory biomarkers like C-reactive protein (CRP), but this effect was not sustained over time, a phenomenon sometimes referred to as "tachyphylaxis".[9][10]
-
Animal Model Limitations: The animal models of arthritis, such as collagen-induced arthritis in mice, may not fully recapitulate the chronic and complex nature of human rheumatoid arthritis.[3][7]
-
Redundancy in Inflammatory Pathways: The inflammatory cascade in RA is complex and involves multiple signaling pathways. Inhibiting only the p38 MAPK pathway may be insufficient to achieve a durable clinical response.[11]
Quantitative Data Summary
Table 1: ACR20 Response at Week 12 in this compound vs. Methotrexate Monotherapy Trial
| Treatment Group | ACR20 Response Rate (%) |
| This compound (50 mg) | 23% |
| This compound (150 mg) | 18% |
| This compound (300 mg) | 31% |
| Methotrexate | 45% |
Data from a 12-week, double-blind, methotrexate-controlled study in patients with active rheumatoid arthritis.[1]
Table 2: ACR20 Response at Week 12 in this compound as Add-on to Methotrexate Trial
| Treatment Group | ACR20 Response Rate (%) |
| This compound (various doses) + MTX | 31% to 43% |
| Placebo + MTX | 34% |
Data from a 12-week, double-blind, placebo-controlled study in patients with active RA receiving stable methotrexate therapy. The differences between this compound and placebo groups were not statistically significant.[2]
Experimental Protocols
Protocol 1: Assessment of ACR20 Response in Rheumatoid Arthritis Clinical Trials
The American College of Rheumatology 20% improvement criteria (ACR20) is a standard primary endpoint for RA clinical trials.
1. Patient Population: Patients diagnosed with active rheumatoid arthritis according to ACR criteria.
2. Baseline Assessment: At the start of the trial, the following core set of measures are evaluated:
- Tender joint count (out of 28)
- Swollen joint count (out of 28)
- Patient's assessment of pain on a Visual Analog Scale (VAS)
- Patient's global assessment of disease activity on a VAS
- Physician's global assessment of disease activity on a VAS
- Patient's assessment of physical function using a Health Assessment Questionnaire (HAQ)
- Levels of an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate)
3. Follow-up Assessment: The same core set of measures is re-evaluated at specified time points during the trial (e.g., at 12 weeks).
4. Calculation of ACR20 Response: A patient is classified as an ACR20 responder if they show:
- At least a 20% improvement in tender joint count.
- At least a 20% improvement in swollen joint count.
- At least a 20% improvement in three of the remaining five core set measures.
Visualizations
Caption: this compound's mechanism of action in inhibiting the p38 MAPK signaling pathway.
Caption: A simplified workflow of a typical rheumatoid arthritis clinical trial.
References
- 1. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapy: Rethinking small molecules for RA - ProQuest [proquest.com]
- 5. Lessons From the Success and Failure of Targeted Drugs for Rheumatoid Arthritis: Perspectives for Effective Basic and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Pamapimod in Cell-Based Assays
Welcome to the technical support center for Pamapimod. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand inconsistencies that may arise during the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. By inhibiting p38 MAPK, this compound blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
Q2: What are the common cell-based assays used to assess this compound's activity?
Common assays to evaluate the efficacy of this compound include:
-
Cytokine Release Assays: Measuring the inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) in response to stimuli like lipopolysaccharide (LPS).
-
Western Blotting: Detecting the phosphorylation status of p38 MAPK and its downstream substrates, such as heat shock protein 27 (HSP27) and MAPK-activated protein kinase 2 (MK2).[3]
-
Cell Proliferation and Viability Assays: Assessing the impact of this compound on cell growth and survival in relevant cell models.
Q3: Why am I observing variable or inconsistent results with this compound in my cell-based assays?
Inconsistent results with kinase inhibitors like this compound can stem from a variety of factors, ranging from experimental design to the inherent biology of the cell system. Common causes include:
-
Cellular Context and Plasticity: The activity of the p38 MAPK pathway can vary significantly between cell types and under different culture conditions. Cells can also develop compensatory signaling pathways over time, leading to transient effects.
-
Experimental Variability: Inconsistencies in cell density, passage number, serum concentration, and the potency of stimulating agents (e.g., LPS) can all contribute to variable results.
-
Off-Target Effects: While this compound is selective, at higher concentrations, off-target kinase inhibition could lead to unexpected cellular responses.[3][4]
-
ATP Competition: As an ATP-competitive inhibitor, the high intracellular concentrations of ATP can influence the apparent potency of this compound in cellular assays compared to biochemical assays.[5]
Q4: I observed an initial inhibition of my target, but the effect diminished over time. What could be the cause?
This phenomenon, sometimes referred to as "tachyphylaxis," has been observed in some clinical studies with p38 MAPK inhibitors where an initial reduction in inflammatory markers was not sustained.[6] In a cell-based context, this could be due to:
-
Feedback Loops and Pathway Crosstalk: Inhibition of p38 MAPK can trigger feedback mechanisms or activate alternative signaling pathways that compensate for the initial inhibition.
-
Drug Metabolism or Efflux: Cells may metabolize this compound over time or actively transport it out of the cell, reducing its effective intracellular concentration.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent results with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Problem: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Allow the plate to sit at room temperature for 15-30 minutes before incubation to allow for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. For small volumes, use reverse pipetting. |
Problem: Weak or No Inhibition by this compound
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| High Cell Density | Overly confluent cells may exhibit altered signaling responses. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Insufficient Stimulation | If assessing inhibition of a stimulated pathway (e.g., LPS-induced TNF-α), ensure the stimulus is potent enough to induce a robust response. Titrate the stimulus concentration. |
| High Serum Concentration | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period. |
Problem: Inconsistent Inhibition Across Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, stimulating agents) for a set of comparative experiments. |
| Inconsistent Incubation Times | Adhere strictly to optimized incubation times for cell treatment and assay development steps. |
Experimental Protocols
Western Blot for Phospho-p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK as a measure of this compound's inhibitory activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
TNF-α ELISA
This protocol describes the quantification of TNF-α in cell culture supernatants to assess the inhibitory effect of this compound.
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
Procedure:
-
Plate Coating: Coat a 96-well plate with the TNF-α capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.
-
Sample Addition: Add cell culture supernatants (collected after treatment with this compound and a stimulus like LPS) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Detection Antibody: Add the biotinylated TNF-α detection antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate for 20-30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
Signaling Pathway Diagram
p38 MAPK Signaling Pathway
References
- 1. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of Pamapimod and BIRB-796 for p38 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent p38 MAP kinase inhibitors, Pamapimod and BIRB-796, for the p38 isoforms (α, β, γ, and δ). The information presented is supported by experimental data from published literature, offering a valuable resource for researchers in inflammation, immunology, oncology, and neurodegenerative diseases.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BIRB-796 against the four p38 MAPK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | p38α IC50 | p38β IC50 | p38γ IC50 | p38δ IC50 | Reference(s) |
| This compound | 14 nM | 480 nM | No Activity | No Activity | [1][2] |
| BIRB-796 | 38 nM | 65 nM | 200 nM | 520 nM | [3] |
Key Observations:
-
This compound demonstrates high potency and selectivity for the p38α isoform, with significantly weaker activity against p38β and no reported activity against p38γ and p38δ.[1][2]
-
BIRB-796 is a pan-inhibitor of all four p38 isoforms, exhibiting the highest potency against p38α and p38β, followed by p38γ and p38δ.[3]
Experimental Protocols
The determination of the IC50 values presented above was achieved through rigorous experimental methodologies. Below are detailed descriptions of the key assays cited.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 isoforms.
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human p38α, p38β, p38γ, or p38δ kinases were used. A specific substrate for p38, such as ATF-2 (Activating Transcription Factor 2) or MBP (Myelin Basic Protein), was prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound and BIRB-796 were serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor were incubated together in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) to initiate the phosphorylation reaction. The concentration of ATP is typically kept near its Km value for the specific kinase.
-
Detection of Phosphorylation: The reaction was stopped, and the amount of phosphorylated substrate was quantified. This can be achieved through various methods, including:
-
Radiometric assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescent assays (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured, which is proportional to kinase activity.
-
Fluorescence-based assays (e.g., LanthaScreen™): Time-resolved fluorescence resonance energy transfer (TR-FRET) is used to detect the phosphorylation of a fluorescently labeled substrate.
-
-
IC50 Calculation: The percentage of kinase inhibition at each compound concentration was calculated relative to a control (without inhibitor). The IC50 value was then determined by fitting the data to a dose-response curve.
-
Cellular Assays
-
Objective: To assess the potency of the inhibitors in a cellular context by measuring the inhibition of a downstream substrate of p38 MAPK.
-
Phosphorylation of Heat Shock Protein 27 (HSP27) Assay (for this compound):
-
Cell Culture and Stimulation: A suitable cell line, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), was cultured. The p38 pathway was activated by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Inhibitor Treatment: Cells were pre-incubated with varying concentrations of this compound before stimulation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells were lysed to release cellular proteins. The total protein concentration in the lysates was determined.
-
Detection of Phospho-HSP27: The levels of phosphorylated HSP27 (a downstream substrate of the p38 pathway) were measured using techniques such as:
-
Western Blotting: Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for phospho-HSP27.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay using specific antibodies to capture and detect phospho-HSP27.
-
-
IC50 Calculation: The inhibition of HSP27 phosphorylation at different this compound concentrations was used to calculate the cellular IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for determining inhibitor potency in vitro and in cells.
References
A Comparative Guide to p38 MAPK Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a significant target in the quest for disease-modifying therapies for Alzheimer's disease. Its role in mediating neuroinflammation, amyloid-beta (Aβ) toxicity, and tau hyperphosphorylation makes it a compelling area of investigation. This guide provides a comparative analysis of prominent p38 inhibitors that have been evaluated in the context of Alzheimer's research, with a focus on Pamapimod and its counterparts.
Overview of p38 MAPK Inhibition in Alzheimer's Disease
The p38 MAPK cascade is activated by cellular stressors, including Aβ oligomers, leading to a downstream cascade of events central to Alzheimer's pathology.[1][2] Activated p38 MAPK contributes to the production of pro-inflammatory cytokines such as TNF-α and IL-1β by microglia and astrocytes, fueling a chronic neuroinflammatory state.[3] Furthermore, p38 MAPK can directly phosphorylate tau protein, contributing to the formation of neurofibrillary tangles (NFTs), and is implicated in synaptic dysfunction and neuronal apoptosis.[2][4] Inhibition of this pathway, therefore, presents a multifaceted therapeutic strategy to potentially ameliorate key aspects of Alzheimer's disease.
Comparative Analysis of p38 Inhibitors
This section details the available preclinical and clinical data for several p38 inhibitors. While the focus is on providing a comparison, it is important to note a significant lack of publicly available data for This compound specifically within the context of Alzheimer's disease research. Preclinical studies on this compound have primarily demonstrated its efficacy in models of inflammatory diseases such as rheumatoid arthritis.[5][6]
Neflamapimod (VX-745)
Neflamapimod is one of the most clinically advanced p38α inhibitors investigated for neurodegenerative diseases.
Preclinical Evidence: In preclinical models, Neflamapimod has been shown to improve cognitive performance, reduce inflammation, and decrease beta-amyloid accumulation in the brains of aged rats and mouse models of Alzheimer's disease.[7][8][9][10] Some studies have indicated that a middle dose of Neflamapimod improved cognition, while a higher dose was required to reduce IL-1β and increase synaptic density.[7][8]
Clinical Evidence: Neflamapimod has been evaluated in several clinical trials in patients with early-stage Alzheimer's disease.
-
Phase 2a Study (NCT02423122): This open-label study in 16 patients with mild Alzheimer's disease showed that 12 weeks of treatment with Neflamapimod (40 mg or 125 mg twice daily) was generally safe and well-tolerated.[7] While there were no significant group-level effects on amyloid PET, a responder analysis suggested a potential for amyloid reduction in a subset of patients.[7][11] The study also reported improvements in episodic memory.[12]
-
Phase 2b REVERSE-SD Study (NCT03402659): This larger, 24-week, double-blind, placebo-controlled trial randomized 161 patients with mild Alzheimer's to receive 40 mg of Neflamapimod or placebo twice daily.[9][13][14][15][16] The trial did not meet its primary endpoint of improving episodic memory as measured by the Hopkins Verbal Learning Test-Revised (HVLT-R).[9][13][14][15] However, it did show a statistically significant reduction in cerebrospinal fluid (CSF) biomarkers of synaptic dysfunction and neurodegeneration, including total tau (T-tau) and phosphorylated tau at position 181 (p-tau181).[9][13][14][15] A trend towards a reduction in neurogranin was also observed.[9][13][15]
Losmapimod
Losmapimod, an inhibitor of both p38α and p38β MAPK, has been investigated in other indications, but its development for those purposes has been discontinued due to lack of efficacy.[1]
Clinical Evidence (Non-Alzheimer's): Large clinical trials of Losmapimod in cardiovascular disease and facioscapular humeral muscular dystrophy (FSHD) failed to meet their primary endpoints.[1][17][18] While it showed some effects on inflammatory markers in cardiovascular disease, it did not reduce the incidence of subsequent cardiovascular events.[1] In FSHD, it did not significantly reduce the activity of the DUX4 gene, the underlying cause of the disease. There is a lack of significant clinical trial data for Losmapimod in Alzheimer's disease.
MW150
MW150 is another selective p38α inhibitor in early-stage clinical development for Alzheimer's disease.
Preclinical Evidence: In animal models of Alzheimer's disease, MW150 has been shown to improve synaptic function and cognition.[1] It has also been reported to reduce levels of inflammatory cytokines like IL-1β and TNFα.[8][11]
Clinical Evidence: A Phase 2a clinical trial (NCT05194163) is currently underway to evaluate the safety, tolerability, and cognitive effects of MW150 in individuals with mild-to-moderate Alzheimer's disease.[2] The study is assessing changes in various cognitive and functional scales, as well as blood-based biomarkers.[2]
Data Presentation
Table 1: Preclinical Efficacy of p38 Inhibitors in Alzheimer's Disease Models
| Inhibitor | Animal Model | Key Findings |
| Neflamapimod | Aged Rats, AD Mouse Models | Improved cognition, reduced neuroinflammation (↓ IL-1β), decreased Aβ accumulation, increased synaptic density.[7][8][9][10] |
| MW150 | AD Mouse Models | Improved synaptic function and cognition, reduced inflammatory cytokines (↓ IL-1β, TNFα).[1][8][11] |
| This compound | No data available in Alzheimer's models. | In other inflammatory models (e.g., arthritis), reduced inflammation and bone loss.[5][6] |
| Losmapimod | No significant data available in Alzheimer's models. | --- |
Table 2: Clinical Trial Data for p38 Inhibitors in Alzheimer's Disease
| Inhibitor | Trial Phase | Key Outcomes |
| Neflamapimod | Phase 2b (REVERSE-SD)[9][13][14][15][16] | Primary Endpoint (Episodic Memory): Not met. Secondary Endpoints (CSF Biomarkers): - T-tau: Statistically significant reduction (Difference vs. Placebo: -18.8 pg/mL, p=0.031)[9][13][15] - p-tau181: Statistically significant reduction (Difference vs. Placebo: -2.0 pg/mL, p=0.012)[9][13][15] - Neurogranin: Trend towards reduction (Difference vs. Placebo: -21.0 pg/mL, p=0.068)[9][13][15] |
| MW150 | Phase 2a (Ongoing)[2] | Evaluating safety, tolerability, and effects on cognitive performance, daily living activities, and blood biomarkers. |
| This compound | No clinical trial data available for Alzheimer's disease. | --- |
| Losmapimod | No significant clinical trial data available for Alzheimer's disease. | --- |
Experimental Protocols
CSF Biomarker Analysis in the REVERSE-SD Trial (Neflamapimod)
Objective: To measure the concentration of T-tau, p-tau181, and neurogranin in the cerebrospinal fluid of study participants.
Methodology:
-
Sample Collection: Cerebrospinal fluid was collected from participants via lumbar puncture at baseline and at the end of the 24-week treatment period.
-
Sample Processing: CSF samples were processed and stored according to standardized protocols to ensure sample integrity.
-
Immunoassays: Commercially available enzyme-linked immunosorbent assays (ELISAs) were used for the quantitative determination of each biomarker.
-
Total Tau (T-tau) and Phosphorylated Tau (p-tau181): The INNOTEST® hTAU Ag and INNOTEST® PHOSPHO-TAU(181P) ELISA kits (Fujirebio) were utilized.[1] These are solid-phase enzyme immunoassays.
-
Principle: A monoclonal antibody specific for the target protein (T-tau or p-tau181) is coated onto microtiter plates. CSF samples, standards, and controls are added to the wells. A second, biotinylated antibody that recognizes a different epitope of the target protein is then added, followed by a streptavidin-peroxidase conjugate. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of the target protein in the sample.
-
Procedure: The assays were performed according to the manufacturer's instructions. This typically involves sequential incubation steps with washing in between to remove unbound reagents. The final color development is read using a microplate reader at a specific wavelength.
-
-
Neurogranin: A specific ELISA kit was used for the quantification of neurogranin in CSF.
-
Principle: Similar to the tau ELISAs, these assays utilize a sandwich ELISA format with a capture antibody immobilized on a microplate and a detection antibody linked to an enzyme for signal generation.
-
Procedure: The specific protocol would follow the instructions provided with the chosen commercial ELISA kit, involving incubation of the CSF sample, washing steps, and a final detection step.
-
-
Mandatory Visualization
Caption: p38 MAPK signaling pathway in Alzheimer's disease and the point of intervention for p38 inhibitors.
Caption: A typical experimental workflow for the evaluation of p38 inhibitors in Alzheimer's research.
References
- 1. researchgate.net [researchgate.net]
- 2. intimakmur.co.id [intimakmur.co.id]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. euroimmun.es [euroimmun.es]
- 5. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pathway for neuroprotection against tau hyperphosphorylation via δ-opioid receptor initiated inhibition of CDK5 and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. INNOTEST® PHOSPHO-TAU (181P) | Fujirebio [fujirebio.com]
- 13. CSF AD biomarkers using Innotest immunoassays [bio-protocol.org]
- 14. content.abcam.com [content.abcam.com]
- 15. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association of Plasma Phosphorylated Tau With the Response to Neflamapimod Treatment in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of ELISA methods for quantification of total tau and phosporylated-tau181 in human cerebrospinal fluid with measurement in specimens from two Alzheimer's disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of ELISA Methods for Quantification of Total Tau and Phosphorylated-Tau181 in Human Cerebrospinal Fluid with Measurement in Specimens from Two Alzheimer's Disease Studies | Semantic Scholar [semanticscholar.org]
Pamapimod's Anti-Inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pamapimod (R-1487), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has been investigated for its potential as an anti-inflammatory agent. This guide provides a comprehensive cross-validation of its anti-inflammatory effects, comparing its performance with other relevant p38 MAPK inhibitors and alternative therapeutic strategies. Experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to offer an objective resource for the scientific community.
Mechanism of Action: Targeting the p38 MAPK Pathway
This compound exerts its anti-inflammatory effects by inhibiting the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling cascade is a crucial regulator of the inflammatory response.[2][3] Activation of this pathway by cellular stressors and pro-inflammatory cytokines leads to the downstream activation of various transcription factors and protein kinases, ultimately resulting in the increased expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4] By blocking p38 MAPK, this compound effectively downregulates the production of these key cytokines.[1]
Caption: The p38 MAPK signaling pathway and points of inhibition.
Comparative Efficacy Data
The following table summarizes the in vitro potency of this compound and selected alternative p38 MAPK and downstream MK2 inhibitors.
| Drug | Target(s) | IC50 (p38α) | IC50 (p38β) | IC50 (TNF-α Inhibition) | Experimental Model |
| This compound | p38α, p38β | 14 nM[1] | 480 nM[1] | 60 nM (cellular)[1] | Human monocytes (LPS-stimulated) |
| VX-745 | p38α, p38β | 10 nM[5] | 220 nM[5] | 51-180 nM | Human whole blood (LPS-stimulated) |
| BIRB-796 | p38α, β, γ, δ | 38 nM[6][7] | 65 nM[6][7] | Not specified | Cell-free assays |
| PF-3644022 | MK2 | Not Applicable | Not Applicable | 160 nM[8][9] | Human U937 monocytic cells |
Preclinical and Clinical Findings
Preclinical studies demonstrated this compound's efficacy in various models of inflammation. In murine collagen-induced arthritis, this compound reduced clinical signs of inflammation and bone loss at doses of 50 mg/kg or greater.[1] It also showed analgesic effects in a rat model of inflammatory pain.[1]
Despite promising preclinical data, clinical trials of this compound in patients with active rheumatoid arthritis (RA) did not demonstrate significant efficacy compared to the standard-of-care, methotrexate. In a 12-week study, a smaller percentage of patients receiving this compound achieved an ACR20 response (a 20% improvement in RA symptoms) compared to those on methotrexate.[10] Another study in RA patients with an inadequate response to methotrexate found that this compound did not show a significant improvement in efficacy outcomes compared to placebo.[11]
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1, U937) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell cultures.
-
Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.
-
Cytokine Measurement: The concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the compound concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of an anti-inflammatory compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.[12][13]
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), mice are orally administered the test compound (e.g., this compound) or vehicle control daily for a defined period.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and inflammation.[14]
-
Histopathological Analysis: At the end of the study, joint tissues are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured to assess the systemic inflammatory response.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Conclusion
This compound is a well-characterized, potent inhibitor of p38 MAPK with demonstrated anti-inflammatory activity in preclinical models. However, its clinical development for rheumatoid arthritis was halted due to a lack of efficacy. This highlights the challenge of translating preclinical findings in the p38 MAPK pathway to clinical success in complex inflammatory diseases. The comparative data presented here may aid researchers in the evaluation of this compound as a research tool and in the development of next-generation anti-inflammatory therapeutics targeting this pathway or alternative downstream effectors like MK2.
References
- 1. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
Unveiling a Potential Therapeutic Synergy: A Comparative Guide to Pamapimod and Pioglitazone
For researchers, scientists, and drug development professionals, the exploration of novel combination therapies holds the key to unlocking enhanced therapeutic efficacy. This guide provides a comprehensive analysis of the synergistic effects observed between Pamapimod, a p38 mitogen-activated protein kinase (MAPK) inhibitor, and pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The primary focus of this analysis is on their combined antiviral activity against SARS-CoV-2, an area where their synergy has been most prominently documented.
This guide will delve into the individual mechanisms of action of each compound, the theoretical basis for their synergistic interaction, and present the available experimental data from in vitro studies. Furthermore, it will outline the methodologies of the key experiments that have substantiated these findings, offering a blueprint for further investigation.
Mechanisms of Action: Two Distinct Pathways Converging on a Common Goal
This compound is an investigational drug that selectively inhibits p38 MAPKα, a key enzyme in the cellular response to stress and inflammation.[1][2][3] The p38 MAPK pathway is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are often dysregulated in various diseases.[1][4] By inhibiting p38 MAPK, this compound can modulate these inflammatory responses.[1]
Pioglitazone, on the other hand, is an established medication for the treatment of type 2 diabetes.[5][6] It acts as a selective agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[5][7][8] Activation of PPAR-γ leads to improved insulin sensitivity and has also been shown to exert anti-inflammatory effects.[7][8]
The rationale for combining these two agents stems from their distinct yet complementary mechanisms that can potentially target multiple facets of a disease process. This is particularly relevant in complex diseases where both inflammation and metabolic dysregulation are contributing factors.
Synergistic Antiviral Effects Against SARS-CoV-2
Recent in vitro studies have demonstrated a potent synergistic effect of combining this compound and pioglitazone in inhibiting the replication of SARS-CoV-2, the virus responsible for COVID-19.[9][10] This antiviral activity was observed to be effective against the original Wuhan strain as well as various variants of concern.[9]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies assessing the antiviral efficacy of this compound and pioglitazone, both individually and in combination.
| Compound(s) | Metric | Value | Cell Line(s) | Virus Strain(s) | Reference |
| This compound | IC50 | ~100 nM | Vero E6, A549-ACE2, Caco-2, Calu-3 | SARS-CoV-2 (Wuhan, Alpha, Beta, Gamma, Delta, Omicron) | [10] |
| IC90 | ~3 µM | Vero E6, A549-ACE2, Caco-2, Calu-3 | SARS-CoV-2 (Wuhan, Alpha, Beta, Gamma, Delta, Omicron) | [10] | |
| Pioglitazone | IC50 | ~800 nM | Vero E6, A549-ACE2, Caco-2, Calu-3 | SARS-CoV-2 (Wuhan, Alpha, Beta, Gamma, Delta, Omicron) | [10] |
| IC90 | ~10 µM | Vero E6, A549-ACE2, Caco-2, Calu-3 | SARS-CoV-2 (Wuhan, Alpha, Beta, Gamma, Delta, Omicron) | [10] | |
| This compound + Pioglitazone | Synergy | Demonstrated | Vero E6 | SARS-CoV-2 (Wuhan, Delta, Omicron) | [10] |
IC50: Half-maximal inhibitory concentration; IC90: 90% inhibitory concentration.
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To better understand the mechanisms and experimental design, the following diagrams illustrate the involved signaling pathways and a typical experimental workflow for assessing antiviral synergy.
Figure 1: Simplified Signaling Pathways of this compound and Pioglitazone. This diagram illustrates the distinct pathways targeted by this compound (p38 MAPK) and Pioglitazone (PPAR-γ).
Figure 2: General Experimental Workflow for Antiviral Synergy Assessment. This flowchart outlines the key steps in an in vitro experiment to determine the synergistic antiviral effects of drug combinations.
Detailed Experimental Protocols
The following provides a generalized methodology based on standard virological assays used to assess the synergistic effects of this compound and pioglitazone.
Cell Culture and Virus
-
Cell Lines: Vero E6, A549-ACE2, Caco-2, and Calu-3 cells are commonly used for SARS-CoV-2 research.[10] Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Virus Strains: SARS-CoV-2 isolates (e.g., Wuhan, Alpha, Beta, Gamma, Delta, Omicron variants) are propagated in a suitable cell line like Vero E6.[9] Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Antiviral Activity Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: this compound and pioglitazone are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of each drug, as well as combinations at fixed ratios, are prepared in cell culture medium.
-
Treatment and Infection: The cell culture medium is removed from the wells and replaced with medium containing the single drugs or their combinations. After a pre-incubation period (e.g., 1-2 hours), the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification of Viral Replication:
-
RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the levels of a specific viral gene (e.g., N gene or E gene) are quantified by real-time reverse transcription PCR.
-
Plaque Assay: The supernatant from infected wells is serially diluted and used to infect a fresh monolayer of cells. After an incubation period under an overlay medium, the cells are fixed and stained to visualize and count the plaques (areas of cell death caused by the virus).
-
Immunofluorescence: Cells can be fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells can then be quantified using a high-content imager.
-
Synergy Analysis
The synergistic, additive, or antagonistic effects of the drug combination are determined using mathematical models such as the Bliss independence model or the Loewe additivity model. This analysis compares the observed inhibitory effect of the combination to the expected effect based on the individual drug activities.
Clinical Perspective and Future Directions
A Phase 2 clinical trial (KINETIC) evaluated the combination of this compound and pioglitazone (termed KIN001) in hospitalized, non-critically ill COVID-19 patients.[11] The trial was stopped for futility as the primary endpoint (proportion of patients alive and free of oxygen or respiratory support at the end of therapy) was not met. While this particular trial did not demonstrate clinical efficacy in the studied population, it is important to note that the in vitro synergistic antiviral data remains compelling.
The discrepancy between in vitro and clinical results highlights the complexities of translating preclinical findings to human disease. Factors such as patient heterogeneity, disease severity at the time of treatment, and drug pharmacokinetics can all influence clinical outcomes.
For drug development professionals, the synergistic interaction between a p38 MAPK inhibitor and a PPAR-γ agonist warrants further investigation. The potent in vitro antiviral effect suggests that this combination could be explored in different therapeutic contexts, such as:
-
Prophylactic or early treatment settings for viral infections: The timing of intervention is often critical in antiviral therapy.
-
Other viral diseases: The underlying mechanisms of action may be applicable to other viruses that exploit similar host pathways for replication.
-
Inflammatory and metabolic diseases: Given the individual mechanisms of this compound and pioglitazone, their combination could be beneficial in conditions with overlapping inflammatory and metabolic pathologies.
References
- 1. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pioglitazone - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 9. Synergistic Antiviral Activity of this compound and Pioglitazone against SARS-CoV-2 and Its Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The KINETIC phase 2 randomized controlled trial of oral this compound-pioglitazone in non-critically ill COVID-19 inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pamapimod
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pamapimod. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. While a specific Occupational Exposure Limit (OEL) has not been established, the toxicological properties have not been thoroughly investigated.[1] The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and may be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, it is crucial to handle this compound as a potent compound and utilize appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Primary: Use process enclosures, such as a certified chemical fume hood or a glove box, for all weighing and solution preparation activities to control airborne levels.[1]
-
Secondary: Ensure the laboratory is equipped with a safety shower and an eyewash station that are readily accessible.
Required Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory when handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile), double-gloved. | Prevents skin absorption. Double-gloving is a standard practice for handling potent compounds. |
| Respiratory | NIOSH-approved respirator as conditions warrant.[1] | Required if working outside of a primary engineering control or if there is a risk of aerosol generation. |
| Body Protection | Laboratory coat.[1] Consider a disposable gown for added protection during extensive handling. | Protects skin and personal clothing from contamination. |
Quantitative Data Summary
This compound is a selective inhibitor of p38 MAPK isoforms. Its potency has been quantified through various in vitro assays.
| Target | Assay Type | IC50 / EC50 / Ki | Source |
| p38α MAPK | Cell-free enzymatic assay | IC50: 14 nM (0.014 µM) | [2][3] |
| p38β MAPK | Cell-free enzymatic assay | IC50: 480 nM (0.48 µM) | [2][3] |
| p38α MAPK | Kinase binding assay | Ki: 1.3 nM | [3] |
| p38β MAPK | Kinase binding assay | Ki: 120 nM | [3] |
| JNK1 | Kinase binding assay | Ki: 190 nM | [3] |
| JNK2 | Kinase binding assay | Ki: 16 nM | [3] |
| JNK3 | Kinase binding assay | Ki: 19 nM | [3] |
| TNF-α secretion | LPS-stimulated THP-1 cells | EC50: 25 nM | [3] |
| TNF-α production | Whole blood assay | EC50: 0.40 µM | [3] |
| IL-1β production | Whole blood assay | EC50: 0.10 µM | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibition constant.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: this compound exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key cascade in the cellular response to inflammatory cytokines and external stress signals. By inhibiting p38α and p38β, this compound blocks the phosphorylation of downstream targets, which in turn modulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3]
Laboratory Handling Workflow: A systematic workflow is essential to ensure safety and experimental integrity when working with this compound.
Operational and Disposal Plans
First Aid Measures: Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
-
Skin Contact: Wash skin immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Ingestion: Wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Get immediate medical attention.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store according to the temperature and conditions listed on the product insert, typically at -20°C or -80°C for long-term storage.[3]
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
For a powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Step 1: Segregation: At the point of generation, separate waste into distinct, clearly labeled containers:
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and cleanup materials. Place in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions, cell culture media containing this compound. Collect in a sealed, leak-proof, and chemically compatible container labeled "Hazardous Waste." Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or glass slides contaminated with this compound. Dispose of immediately into a designated, puncture-resistant sharps container for chemical waste.
-
-
Step 2: Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Step 3: Storage: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials, awaiting pickup by institutional Environmental Health & Safety (EHS) personnel.
-
Step 4: Final Disposal: Arrange for disposal through your institution's EHS department. All disposal must adhere to local, state, and federal regulations. Do not dispose of this compound waste down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
